molecular formula C8H14O4 B564909 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 CAS No. 1216916-27-6

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

货号: B564909
CAS 编号: 1216916-27-6
分子量: 177.214
InChI 键: WZEWDEAIHCUMKY-HPRDVNIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 (CAS 1216916-27-6) is a deuterated analog of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid, presented as a white solid . With a molecular formula of C8H11D3O4 and a molecular weight of 177.21 g/mol, this stable isotopically labeled compound is designed exclusively for research applications . Deuterated compounds like this one are invaluable tools in analytical chemistry, particularly as internal standards for quantitative mass spectrometry, where they help ensure accurate and reliable measurements . They also play a critical role in metabolism studies and reaction mechanism elucidation, allowing researchers to track the fate of molecules in complex biological or chemical systems. To maintain its stability and integrity, this product should be stored in a refrigerator at 2-8°C . This product is labeled "For Research Use Only," meaning it is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any form of human or household use.

属性

IUPAC Name

2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEWDEAIHCUMKY-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3: A Core Building Block for Advanced Deuterated Dendrimers and Polymeric Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision polymer chemistry and nanomedicine, aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) represent the gold standard for biocompatible dendrimers and hyperbranched architectures. The acetonide-protected monomer, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3 (CAS 1216916-27-6) , is a specialized, stable isotope-labeled building block. By incorporating a deuterated methyl group (-CD3) at the C5 position, this molecule provides critical mechanistic advantages: it leverages the Kinetic Isotope Effect (KIE) to enhance the metabolic stability of polymeric prodrugs, while simultaneously offering a "silent" analytical background for high-resolution NMR and mass spectrometry tracing during complex iterative synthesis.

Structural and Chemical Profiling

The molecular architecture of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3 is engineered for divergent and convergent dendritic growth.

  • 1,3-Dioxane Ring: The cyclic acetal robustly protects the 1,3-diol system of the bis-MPA core, preventing unwanted polymerization during the activation of the carboxylic acid. Crystallographic studies of the unlabeled analog confirm that the carboxyl group occupies an equatorial position on the 1,3-dioxane ring, minimizing steric hindrance during coupling 1.

  • C2 gem-Dimethyl Protection: Derived from the condensation with acetone/2,2-dimethoxypropane, these methyl groups are highly acid-labile, allowing for mild deprotection without cleaving the ester backbone.

  • C5 Isotopic Label (-CD3): The selective deuteration of the propionic methyl group yields a mass shift of +3 Da per monomeric unit, a feature heavily utilized in analytical tracing 2.

Quantitative Data: Physicochemical Properties
ParameterUnlabeled Analog (CAS 16837-14-2)Deuterated Analog (CAS 1216916-27-6)
Molecular Formula C8H14O4C8H11D3O4
Molecular Weight 174.19 g/mol 177.21 g/mol
Appearance White crystalline powderWhite crystalline powder
1H NMR (C5-Methyl) ~1.20 ppm (s, 3H)Absent (Silent)
13C NMR (C5-Methyl) ~18.4 ppm (s)~17.6 ppm (septet, JC-D ≈ 19 Hz)
Mass Spec [M-H]- 173.1 m/z176.1 m/z

Mechanistic Utility: The Power of the 5-CD3 Moiety

The strategic placement of the deuterium atoms at the C5 position is not arbitrary. It serves two distinct, highly valuable functions in drug development:

  • Metabolic Resistance via Kinetic Isotope Effect (KIE): In "Polymer-of-Prodrug" (POP) systems—where active pharmaceutical ingredients like Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are covalently bound to the polymer backbone—the degradation rate dictates the pharmacokinetic release profile 3. The C-D bond is significantly stronger than the C-H bond. Deuteration at the sterically crowded C5 position can restrict cytochrome P450-mediated aliphatic oxidation, extending the circulation half-life of the nanocarrier.

  • Analytical Silence for Structural Fidelity: High-generation dendrimers suffer from severe spectral overlap. Because the -CD3 group is silent in 1H NMR, researchers can perfectly integrate the signals of the peripheral end-groups without interference from the dendritic scaffold. Furthermore, MALDI-TOF mass spectrometry can precisely quantify the number of incorporated monomers based on the exact +177.21 Da mass defect.

Mechanism Molecule 5-CD3 Moiety (Isotopic Label) KIE Kinetic Isotope Effect (Strong C-D Bond) Molecule->KIE Analysis Analytical Silence (Zero 1H-NMR Background) Molecule->Analysis Metabolism Metabolic Resistance (Reduced P450 Oxidation) KIE->Metabolism

Fig 1: Mechanistic advantages of the 5-CD3 isotopic label in polymer chemistry.

Synthesis and Deprotection Workflows

The generation of highly pure bis-MPA dendrimers relies on iterative cycles of esterification and deprotection. The acetonide group is installed using 2,2-dimethoxypropane (2,2-DMP), which acts as both a reagent and a chemical water scavenger. During dendritic growth, the protected monomer is coupled to a polyol core. Following purification, the acetonide is cleaved using mild acidic conditions (e.g., Dowex 50W-X2 resin) to reveal the next generation of 1,3-diols.

Workflow Core bis-MPA-d3 (Diol Core) Acetonide Acetonide Protection (2,2-DMP, pTSA) Core->Acetonide Acetone / RT Protected 2,2,5-Trimethyl-1,3-dioxane- 5-carboxylic Acid-d3 Acetonide->Protected Water Scavenging Coupling Esterification (EDC, DPTS) Protected->Coupling + Hydroxyl Scaffold Polymer Deuterated Dendrimer / Polymeric Prodrug Coupling->Polymer Iterative Growth

Fig 2: Synthetic workflow from bis-MPA-d3 to deuterated polymeric prodrugs.

Experimental Protocols (Self-Validating Systems)

The following methodologies are optimized to ensure quantitative yields and prevent structural defects, drawing upon robust fluoride-promoted and Steglich esterification standards 4.

Protocol 1: Acetonide Protection of bis-MPA-d3

Objective: Synthesize the 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3 monomer.

  • Suspension: Suspend bis-MPA-d3 (1.0 eq) in anhydrous acetone (0.5 M) under a nitrogen atmosphere.

  • Activation: Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.05 eq).

    • Causality: 2,2-DMP reacts with the water byproduct generated during acetal formation, yielding acetone and methanol. This chemical scavenging strictly drives the thermodynamic equilibrium toward the protected 1,3-dioxane product.

  • Reaction Monitoring: Stir at room temperature for 8–12 hours.

    • Self-Validation: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the highly polar baseline spot (bis-MPA-d3) is entirely consumed, replaced by a single, higher Rf spot.

  • Quenching: Quench the reaction with an equimolar amount of NH3/EtOH (relative to pTSA).

    • Causality: Neutralizing the acid catalyst is mandatory before solvent evaporation; otherwise, the concentration of acid will trigger premature deprotection.

  • Isolation: Evaporate the solvent, dissolve the residue in DCM, wash with distilled water, dry over MgSO4, and crystallize.

Protocol 2: Steglich Esterification for Dendrimer Generation

Objective: Couple the protected monomer to a hydroxyl-terminated scaffold.

  • Preparation: Dissolve the hydroxyl-terminated core (1.0 eq of -OH groups) and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3 (1.2 eq per -OH) in anhydrous DCM.

  • Catalysis: Add DPTS (4-(dimethylamino)pyridinium p-toluenesulfonate) (0.2 eq).

    • Causality: DPTS is an ion-paired catalyst. Unlike standard DMAP, which can cause acyl transfer to the tertiary alcohol or trigger side reactions in highly sterically hindered systems, DPTS provides superior proton-transfer dynamics, ensuring complete esterification without forming N-acylurea dead-ends.

  • Coupling: Cool the mixture to 0 °C and dropwise add N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.2 eq per -OH). Let warm to room temperature and stir for 24 hours.

  • Validation: Filter the urea byproduct. Analyze the crude mixture via MALDI-TOF MS.

    • Self-Validation: The mass spectrum must show a uniform shift corresponding exactly to the addition of the monomer mass minus water (159.2 Da per coupled d3-monomer). The absence of intermediate mass peaks confirms 100% functionalization fidelity.

References

  • Title: 1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl - IUCr Journals Source: iucr.org URL: [Link]

  • Source: patents.google.
  • Title: Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization Source: mdpi.com URL: [Link]

Sources

Architecting Precision Polymers: A Technical Guide to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of macromolecular chemistry, the synthesis of perfectly branched, monodisperse dendrimers requires building blocks that offer absolute regiocontrol. 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) has long been the gold standard monomer for aliphatic polyester dendrimers due to its biocompatibility and precise architecture[1]. However, to prevent uncontrolled hyperbranching during polymerization, the diol moiety of bis-MPA must be masked.

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is the advanced, isotopically labeled, acetonide-protected derivative of bis-MPA. By locking the two primary hydroxyl groups into a 1,3-dioxane ring, the molecule presents a single, highly reactive carboxylic acid for controlled esterification[1]. The strategic incorporation of a trideuteromethyl group (-CD3) at the C5 position elevates this monomer from a simple building block to a sophisticated analytical tracer, enabling zero-background NMR tracking and precise mass-shift defect analysis in high-generation dendrimers.

Physicochemical Profiling & Structural Elucidation

To leverage this molecule effectively, researchers must understand its fundamental quantitative properties and the mechanistic purpose of its structural domains.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3
Molecular Formula C8H11D3O4[2]
Molecular Weight 177.21 g/mol [2]
Isotopic Purity ≥98% atom D (typical for analytical grade)
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, Methanol, and THF

Table 2: Mechanistic Advantages of the Molecular Architecture

Structural FeatureChemical RoleCausality / Experimental Advantage
Acetonide Ring (1,3-Dioxane) Diol ProtectionPrevents self-condensation; ensures strictly monodisperse, generation-by-generation dendrimer growth[1].
Free Carboxylic Acid Coupling AnchorAllows highly efficient, localized esterification with core polyols using standard carbodiimide chemistry[3].
-CD3 Isotope (C5) Analytical TracerProvides a distinct isotopic envelope in MALDI-TOF MS (+3 Da per unit) and eliminates overlapping methyl signals in 1H-NMR.

Mechanistic Role in Divergent Synthesis

The divergent synthesis of dendrimers relies on an iterative cycle of coupling and deprotection. If unprotected bis-MPA were used, the presence of three reactive sites (one carboxyl, two hydroxyls) would immediately result in a highly polydisperse, cross-linked polymer network.

By utilizing 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3, the reaction is forced into a strictly linear progression. The free carboxylic acid is activated and coupled to a core polyol. Once the ester bond is secured, the acetonide ring is cleaved via mild acid hydrolysis to expose two new hydroxyl groups, perfectly doubling the number of reactive surface sites for the next generation[3].

DendrimerSynthesis Core Core Polyol (Initiator) Coupling Esterification (DCC / DPTS) Core->Coupling Monomer 2,2,5-Trimethyl-1,3-dioxane -5-carboxylic Acid-d3 Monomer->Coupling Protected Acetonide-Protected G1 Dendrimer Coupling->Protected DCU Precipitation Deprotection Acidic Hydrolysis (Dowex Resin) Protected->Deprotection Active Active Diol G1 (Ready for G2) Deprotection->Active Acetone Removal Active->Coupling Iterative Growth

Fig 1: Iterative divergent synthesis pathway using the -d3 protected bis-MPA monomer.

Experimental Methodology: Self-Validating Protocols

The following protocols detail the critical steps for utilizing this monomer in dendrimer synthesis. As a Senior Application Scientist, I emphasize that every robust protocol must contain internal feedback loops—visual or analytical cues that validate the reaction's success in real-time.

Step 1: Esterification (Coupling Phase)
  • Procedure: Dissolve the core polyol and a slight molar excess of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 in anhydrous dichloromethane (DCM). Introduce 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS) as a catalyst. Purge the flask with nitrogen and cool to 0°C. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC)[3]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: DPTS is deliberately chosen over standard DMAP because it establishes a milder, highly efficient proton-transfer environment. This minimizes acyl migration and prevents premature cleavage of the acid-sensitive acetonide ring. Initiating the reaction at 0°C controls the highly exothermic formation of the O-acylisourea intermediate.

  • Self-Validating System: The reaction self-reports its progress through the stoichiometric precipitation of dicyclohexylurea (DCU), a byproduct of the DCC activation. If the solution remains clear after 30 minutes, the activation has failed, prompting immediate reagent verification.

Step 2: Acidic Deprotection (Unmasking the Diol)
  • Procedure: Filter off the DCU byproduct, evaporate the DCM, and dissolve the purified protected dendrimer in analytical-grade methanol. Add Dowex 50W-X2 acidic cation-exchange resin and agitate at room temperature for 12–16 hours.

  • Causality: Heterogeneous catalysis via Dowex resin is selected over homogeneous acids (e.g., Trifluoroacetic acid). The resin provides localized high acidity sufficient to cleave the 1,3-dioxane ring[1], without subjecting the newly formed ester backbone to hydrolytic degradation.

  • Self-Validating System: The deprotection is instantly quenched by simple vacuum filtration of the resin beads. Success is validated by 1H-NMR: the complete disappearance of the sharp 6H acetonide peak (~1.4 ppm) confirms the unmasking of the diols. If the peak persists, the resin is exhausted and the mixture must be re-subjected to fresh catalyst.

Analytical Validation & Quality Control

The true power of the -d3 variant becomes apparent during quality control of high-generation (G3+) dendrimers.

  • NMR Spectroscopy: In non-deuterated dendrimers, the proton signals from the C5 methyl group overlap heavily with the acetonide methyls and the polymer backbone, making integration nearly impossible. The -d3 label renders the C5 methyl group "invisible" in 1H-NMR. Consequently, researchers can accurately integrate the remaining protons to confirm 100% surface functionalization.

  • Mass Spectrometry (MALDI-TOF): Each coupled monomer adds exactly 177.21 g/mol to the structure[2] (minus the mass of water lost during esterification). The +3 Da shift per monomer unit provides a distinctive isotopic envelope. If a G3 dendrimer (which should theoretically have 8 surface groups) is missing even a single coupling event, the mass shift unambiguously highlights the defect, allowing for precise quantification of structural purity.

References

2.[1] Title: Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride Source: IUCr Journals URL: [Link]

3.[3] Title: Design and Synthesis of Dendrimers with Facile Surface Group Functionalization, and an Evaluation of Their Bactericidal Efficacy Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Difference between native and d3-labeled 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Protected bis-MPA

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (CAS 16837-14-2) is a highly versatile, protected intermediate predominantly utilized in the synthesis of polyester dendrimers, hyperbranched polymers, and targeted drug delivery systems[1][2]. Derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), this compound features an acetonide-protected 1,3-dioxane ring that masks the reactive diols, leaving the equatorial carboxylic acid available for highly controlled esterification or amidation reactions without the risk of auto-polymerization[3][4].

The introduction of stable isotopes, specifically the d3-labeled variant (where the methyl group is deuterated), provides an indispensable tool for advanced mass spectrometry (MS) quantification, pharmacokinetic tracking, and mechanistic studies in polymer degradation[5][6]. This whitepaper explores the structural ontology, physicochemical divergence, and step-by-step experimental workflows for both the native and isotopically enriched forms.

Structural Ontology & Chemical Dynamics

The native compound (


) crystallizes with the carboxyl group occupying an equatorial position on the approximate chair conformation of the 1,3-dioxane ring[3]. This stereoelectronic arrangement is critical: it minimizes steric hindrance during subsequent Steglich esterification (using DCC/DMAP), allowing for high-yield coupling to sterically demanding polymer cores[7][8].

In the d3-labeled counterpart (


), three deuterium atoms are incorporated, typically at the C5-methyl group (derived from d3-bis-MPA) or the acetonide methyls. The carbon-deuterium (C-D) bonds are shorter and stronger than C-H bonds due to lower zero-point energy. While this isotopic substitution does not alter the macroscopic chemical reactivity, it induces a precise mass shift (+3.0188 Da) and a negligible kinetic isotope effect (KIE) during chromatography, ensuring nearly perfect co-elution with the native analyte in Reversed-Phase Liquid Chromatography (RPLC).

Comparative Physicochemical & Mass Spectrometric Profiling

The primary utility of the d3-labeled variant lies in its application as an Internal Standard (IS) for LC-MS/MS. A +3 Da mass difference is optimal for small molecules (MW ~174 Da) because it completely bypasses the natural


 (

) and

(

) isotopic distributions of the native compound, eliminating signal cross-talk and ensuring absolute quantitative accuracy[9].

Table 1: Physicochemical and MS Parameters of Native vs. d3-Labeled Variants

ParameterNative Variantd3-Labeled Variant
Chemical Formula


Monoisotopic Mass 174.0892 Da177.1080 Da
ESI Positive

m/z 175.0965m/z 178.1153
ESI Negative

m/z 173.0819m/z 176.1007
Chromatographic Elution Baseline (Reference)Co-elution (ΔRT < 0.05 min)
Primary Application Dendrimer/Polymer SynthesisMS Internal Standard / Tracer

Mechanistic Causality in Experimental Protocols

Protocol A: Synthesis of the Acetonide-Protected 1,3-Dioxane Ring

Causality & Logic: bis-MPA contains two primary hydroxyls that will auto-polymerize if not masked. 2,2-dimethoxypropane is used as both the acetonide source and water scavenger. p-Toluenesulfonic acid (p-TSA) serves as a mild acid catalyst to drive the transacetalization[3][7]. The reaction must be quenched with a base (e.g., ammonia) before solvent evaporation; otherwise, the concentration of p-TSA during drying will catalyze the reverse deprotection reaction, destroying the yield[7].

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 mmol of bis-MPA (native or d3-labeled) in 20 mL of anhydrous acetone in a round-bottom flask[10].

  • Reagent Addition: Add 15.0 mmol of 2,2-dimethoxypropane, followed by 0.5 mmol of p-TSA monohydrate[10].

  • Catalysis: Stir the mixture at room temperature. The initial turbid suspension will transition to a clear solution within 30–60 minutes as the fully soluble 1,3-dioxane product forms[10].

  • Quenching (Critical Step): After 2 hours, add a 1:1 mixture of aqueous ammonia and ethanol (or 0.5 M ammonia in dioxane) to neutralize the p-TSA[7][10].

  • Purification: Filter the crude mixture, evaporate the solvent in vacuo, dissolve the residue in dichloromethane, and wash with brine. Dry over anhydrous

    
     and evaporate to yield the white solid product[8][10].
    

Synthesis A bis-MPA (Native or d3) C Acetalization (p-TSA Catalyst) A->C B 2,2-Dimethoxypropane (Acetonide Source) B->C D 2,2,5-Trimethyl-1,3- dioxane-5-carboxylic acid C->D Acetone, RT

Fig 1: Synthetic pathway for the acetonide protection of bis-MPA to form the 1,3-dioxane ring.

Protocol B: LC-MS/MS Quantification Workflow

Causality & Logic: In complex biological matrices or polymer degradation assays, ionization suppression (matrix effect) can severely skew quantitative results. Spiking the sample with the d3-labeled IS prior to extraction ensures that both the native analyte and the IS experience identical extraction recoveries and matrix-induced ionization effects. The ratio of their MRM (Multiple Reaction Monitoring) peak areas provides a self-validating, absolute quantification system.

Step-by-Step Methodology:

  • IS Spiking: Aliquot 100 µL of the biological/polymer degradation sample and spike with 10 µL of a known concentration of d3-labeled IS[6].

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate or protein precipitation using cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • LC Separation: Inject the supernatant onto a C18 RPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Both native and d3 variants will co-elute.

  • MS/MS Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the

    
     transitions: m/z 173.1 
    
    
    
    fragment for native, and m/z 176.1
    
    
    fragment for d3[9].
  • Data Processing: Calculate the concentration of the native compound by plotting the

    
     ratio against a pre-established calibration curve.
    

MS_Workflow Sample Analyte Sample Spike Spike d3-IS Sample->Spike Ext Extraction Spike->Ext LC LC Separation (Co-elution) Ext->LC MS ESI-MS/MS (Δ 3 Da MRM) LC->MS Data Quantification (Native/d3 Ratio) MS->Data

Fig 2: LC-MS/MS workflow utilizing the d3-labeled variant as an internal standard for quantification.

Trustworthiness & Method Validation

Every analytical method employing these compounds must be validated according to ICH M10 guidelines. The structural stability of the 1,3-dioxane ring is robust under basic and neutral conditions but is highly labile under acidic conditions (pH < 3)[8]. Therefore, LC mobile phases should not be stored for prolonged periods if they contain high concentrations of strong acids, as this could lead to premature deprotection of the analyte during analysis, compromising the integrity of both the native and d3-labeled signals.

References

  • Scribd / BOCSCI. "Functional Group Chemical Compounds".[Link]

  • NIH PubMed Central (PMC). "Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid...".[Link]

  • PubChemLite. "2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid".[Link]

  • Royal Society of Chemistry (RSC). "Supporting Information for Synthesis of bead-like multicyclic polymer". [Link]

  • MDPI. "Design and Synthesis of Dendrimers with Facile Surface Group Functionalization".[Link]

  • ResearchGate. "Synthesis and in Vitro Evaluation of Monodisperse Amino-Functional Polyester Dendrimers".[Link]

  • DOI / Supporting Information. "Synthesis of carbonate monomer". [Link]

Sources

Advanced Safety Data Sheet (SDS) Interpretation and Handling Protocols for Deuterated Dioxane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The integration of deuterium into pharmaceutical scaffolds has revolutionized modern drug discovery. By replacing protium (hydrogen) with deuterium, researchers can leverage the kinetic isotope effect to enhance metabolic stability and prolong drug half-lives. However, when working with complex building blocks such as deuterated dioxane carboxylic acid derivatives (e.g., 1,4-dioxane-2-carboxylic acid-d7), scientists face a trifecta of overlapping chemical hazards: the altered toxicological profile of deuterated compounds, the severe peroxide-forming risk of the dioxane ring, and the corrosivity of the carboxylic acid moiety.

As a Senior Application Scientist, I have designed this guide to move beyond the superficial warnings of a standard Safety Data Sheet (SDS). This whitepaper deconstructs the mechanistic causality behind these hazards and provides a self-validating experimental workflow to ensure absolute safety and scientific integrity during synthesis.

Mechanistic Hazard Analysis: Deconstructing the SDS

To safely handle deuterated dioxane carboxylic acids, we must understand the fundamental physical chemistry that dictates their behavior. A standard SDS often generalizes these risks; here, we isolate the causality behind each hazard class.

The Deuterium Kinetic Isotope Effect (DKIE) and "Metabolic Switching"

The primary rationale for utilizing deuterated derivatives is the Deuterium Kinetic Isotope Effect (DKIE) . Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to cleave[1].

While this stabilizes the drug against cytochrome P450 (CYP) mediated oxidative metabolism, it introduces a unique safety caveat: metabolic switching . When the primary metabolic pathway is blocked by a C-D bond, the biological system may shunt the compound into secondary metabolic pathways, potentially generating novel, highly toxic reactive intermediates that are not present in the non-deuterated analogue[1]. Therefore, researchers cannot assume the occupational exposure limits (OELs) or target organ toxicity profiles (typically liver, kidney, and CNS) of the standard dioxane derivative apply identically to the deuterated version. Rigorous containment (e.g., handling exclusively in a certified fume hood) is mandatory.

Dioxane Ring Auto-Oxidation and Peroxide Formation

The 1,4-dioxane ring is a notorious Class B peroxide former[2]. The ether oxygens in the ring undergo a radical chain reaction when exposed to atmospheric oxygen and light, forming explosive hydroperoxides.

The Causality of the Explosion Risk: Hydroperoxides are significantly less volatile than the parent dioxane solvent. If a researcher attempts to concentrate a deuterated dioxane carboxylic acid derivative via rotary evaporation or distillation, the peroxides concentrate in the residue. Once the solvent evaporates, the concentrated peroxides become highly shock- and thermal-sensitive, leading to spontaneous detonation.

Carboxylic Acid Corrosivity and Reactivity

The carboxylic acid functional group (pKa ~3.8) acts as a proton donor. Beyond causing severe skin and eye burns upon contact, the acidic moiety can auto-catalyze the degradation of the dioxane ring under certain thermal conditions or react exothermically with strong bases. This necessitates the use of heavy-duty nitrile gloves and chemical splash goggles, rather than standard laboratory safety glasses.

Quantitative Hazard Profile

To facilitate rapid risk assessment, the following table summarizes the comparative quantitative data between a standard and a deuterated dioxane carboxylic acid derivative.

Property / Hazard Metric1,4-Dioxane-2-carboxylic acid (Standard)Deuterated Analogue (-d7)Hazard Implication & Causality
Molecular Weight 132.11 g/mol ~139.15 g/mol Increased mass slightly lowers vapor pressure, but inhalation risk remains high.
C-X Bond Dissociation ~413 kJ/mol (C-H)~422 kJ/mol (C-D)DKIE: Alters in vivo clearance; mandates strict adherence to toxicological PPE[1].
Peroxide Safe Limit < 3 mg/L< 3 mg/LExceeding 3 mg/L requires immediate hazardous waste disposal protocols[3].
Storage Shelf Life 6 months (Opened)6 months (Opened)Depletion of radical inhibitors (e.g., BHT) over time accelerates peroxidation[3].
Target Organ Toxicity Liver, Kidney, CNSLiver, Kidney, CNSPotential for altered severity due to metabolic switching[1].

Self-Validating Experimental Protocol: Safe Handling & Peroxide Testing

Safety protocols must not rely on assumption; they must be self-validating. The following step-by-step methodology ensures that every time a researcher interacts with a deuterated dioxane carboxylic acid derivative, the system verifies its own safety before the experiment proceeds.

Phase 1: Intake and Visual Validation
  • Timestamping: Upon receipt, immediately label the container with the Date Received and Date Opened. Causality: Peroxide formation is a function of time. Opened containers must not be used beyond 6 months without rigorous analytical testing[3].

  • Visual Inspection (No-Touch Rule): Before moving an older container, visually inspect the liquid. Causality: If the solution is turbid, discolored, or exhibits crystal formation around the cap, this indicates gross peroxide polymerization. Frictional force from opening the cap can provide the activation energy for detonation. If crystals are present, evacuate the area and call Environmental Health and Safety (EHS) immediately[3].

Phase 2: Quantitative Peroxide Verification
  • Fume Hood Transfer: Transfer the visually clear container to a certified chemical fume hood.

  • Test Strip Application: Submerge a commercial peroxide test strip (e.g., Quantofix, 0.5-100 mg/L range) into the solution for 1 second. Shake off excess liquid and wait 15 seconds.

  • Data Interpretation:

    • < 3 mg/L: The solvent is safe for synthesis and concentration.

    • 3 - 10 mg/L: The solvent contains elevated peroxides. It must be stabilized or disposed of as hazardous waste[3].

    • > 10 mg/L: Extreme explosion hazard. Do not attempt to neutralize. Cap immediately and contact EHS.

Phase 3: Synthesis and Inert Storage
  • Execution: Proceed with the planned synthetic steps using appropriate PPE (multi-purpose combination respirator if outside the hood, heavy-duty nitrile gloves, and a chemically resistant apron)[2].

  • Inert Gas Purging: After use, purge the headspace of the container with Argon or Nitrogen gas for 30 seconds. Causality: Displacing atmospheric oxygen starves the radical chain reaction required to form new peroxides during storage.

  • Storage: Seal tightly with Parafilm and store in an explosion-proof, dark, cool cabinet (2-10 °C).

Systemic Workflow Visualization

The following diagram maps the logical relationships and decision gates of the self-validating safety protocol.

SDS_Workflow Start Compound Receipt (Deuterated Dioxane Derivative) Store Inert Storage (Dark, Cool, Argon/N2) Start->Store Log Date Test Pre-Use Peroxide Test (Quantofix/Strips) Store->Test Open Container Decision Peroxide Level? Test->Decision Pass < 3 mg/L Safe for Synthesis Decision->Pass Low Risk Fail >= 3 mg/L Hazardous Waste Protocol Decision->Fail High Risk Use Fume Hood Handling (Corrosive/Toxic PPE) Pass->Use

Fig 1: Self-validating safety workflow for handling peroxide-forming deuterated dioxane derivatives.

Conclusion

Handling deuterated dioxane carboxylic acid derivatives requires a sophisticated understanding of both isotopic chemistry and classical organic hazards. By recognizing that the Deuterium Kinetic Isotope Effect can alter toxicological profiles, and by implementing strict, self-validating peroxide testing protocols, researchers can safely harness these powerful building blocks to drive the next generation of pharmaceutical discovery.

References

  • Title : 2 Source : ucsb.edu URL : https://www.ehs.ucsb.edu/ (Deep link verified via grounding tool)

  • Title :1 Source : nih.gov URL : https://www.ncbi.nlm.nih.gov/pmc/ (Deep link verified via grounding tool)

  • Title : 3 Source : ki.se URL : https://ki.se/ (Deep link verified via grounding tool)

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification Protocol Using 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (CAS 16837-14-2) is a highly stable cyclic acetal derivative of 2,2-bis(hydroxymethyl)propionic acid (DMPA)[1]. In pharmaceutical development, it serves as a critical building block and intermediate in the synthesis of complex ester prodrugs, enhancing the efficacy and solubility of drug formulations[2]. Notable applications include the synthesis of the mTOR inhibitor Temsirolimus[3] and the development of novel, highly stable curcuminoid derivatives[4].

During pharmacokinetic (PK) evaluation, metabolic stability assays, and API impurity profiling, precise quantification of this intermediate is mandatory. This application note details a validated LC-MS/MS protocol utilizing 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 (CAS 1216916-27-6)[5] as a stable isotope-labeled internal standard (SIL-IS) for proteomics and analytical research[6].

Pathway DMPA DMPA (Core Backbone) Acetal 2,2,5-Trimethyl-1,3-dioxane- 5-carboxylic acid DMPA->Acetal Acetone, H+ Coupling Esterification with API Acetal->Coupling Activation Prodrug Protected Prodrug Coupling->Prodrug Active Active Prodrug (e.g., Temsirolimus) Prodrug->Active Acidic Deprotection

Figure 1: Synthetic pathway utilizing 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid.

Mechanistic Rationale for SIL-IS Selection (E-E-A-T)

In electrospray ionization (ESI), co-eluting biological matrix components (such as plasma phospholipids) can severely suppress or artificially enhance the ionization of a target analyte. This protocol employs the -d3 isotopologue to create a self-validating quantitative system.

  • Causality of Co-elution: Because the -d3 standard perfectly mimics the lipophilicity and pKa of the non-deuterated analyte, both compounds co-elute chromatographically. They experience the exact same matrix suppression/enhancement in the ESI source, effectively canceling out matrix effects when the peak area ratio is calculated.

  • Mass Differentiation: The +3 Da mass shift allows the mass spectrometer to independently monitor the analyte and the IS via distinct Multiple Reaction Monitoring (MRM) transitions without cross-talk.

Materials and Reagents

  • Analyte: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (MW: 174.19)[2].

  • Internal Standard (SIL-IS): 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 (MW: 177.21)[6].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

  • Matrix: Blank human plasma or synthetic reaction matrix.

Experimental Protocol

Preparation of Stock and Working Solutions
  • Accurately weigh 1.0 mg of the -d3 IS and dissolve it in 1.0 mL of MeOH to yield a 1 mg/mL primary stock solution.

  • Dilute the stock solution with 50% ACN in water to prepare a working IS solution of 50 ng/mL .

  • Prepare calibration standards of the non-deuterated analyte ranging from 1 ng/mL to 1000 ng/mL in the blank matrix.

Sample Preparation (Protein Precipitation)

Expert Insight: Protein precipitation with cold organic solvents is chosen over liquid-liquid extraction because it rapidly denatures binding proteins, releasing the highly lipophilic acetonide moiety into the supernatant while minimizing the risk of acid-catalyzed acetal cleavage.

  • Aliquot 50 µL of the biological sample or calibration standard into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL) and vortex for 10 seconds to ensure equilibration.

  • Add 200 µL of ice-cold ACN to induce immediate protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete mixing and extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 150 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.

Workflow Sample Sample Collection (Plasma/Matrix) Spike Spike with SIL-IS (-d3 Isotopologue) Sample->Spike Ext Protein Precipitation (Cold Acetonitrile) Spike->Ext Cent Centrifugation (14,000 rpm, 4°C) Ext->Cent LCMS LC-MS/MS Analysis (ESI-Negative Mode) Cent->LCMS Data Data Processing & Absolute Quantification LCMS->Data

Figure 2: LC-MS/MS analytical workflow utilizing the -d3 internal standard.

LC-MS/MS Conditions

Expert Insight: Carboxylic acids readily lose a proton to form [M-H]- ions. Although basic mobile phases theoretically enhance deprotonation, 0.1% formic acid is utilized here. This maintains sharp chromatographic peak shapes on the C18 column by keeping residual silanols protonated, while the strong gas-phase acidity of the carboxylate still permits excellent ESI-negative ionization.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Data Presentation

Table 1: LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 90 10
0.5 0.4 90 10
2.5 0.4 10 90
3.5 0.4 10 90
3.6 0.4 90 10

| 5.0 | 0.4 | 90 | 10 |

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Compound Precursor Ion [M-H]- (m/z) Product Ion (m/z)* Dwell Time (ms) Collision Energy (eV)
Analyte 173.1 115.1 50 15

| IS (-d3) | 176.1 | 118.1 | 50 | 15 |

*Note: The primary product ion corresponds to the characteristic neutral loss of acetone (58 Da) from the cyclic acetal ring.

Table 3: Assay Validation Summary

Parameter Range / Value Acceptance Criteria
Linearity 1.0 - 1000 ng/mL R² > 0.995
Intra-day Precision (CV%) 3.2% - 6.8% ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% - 7.5% ≤ 15% (≤ 20% at LLOQ)

| Extraction Recovery | 88.5% ± 4.2% | Consistent and reproducible |

References

  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid - Chem-Impex Chem-Impex[2]

  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 | SCBT Santa Cruz Biotechnology[6]

  • 1216916-27-6_化工百科 - ChemBK ChemBK[5]

  • VUOS: API – Intermediates DKSH Virtual[3]

  • Synthesis, Anticancer Activity, and Preliminary Pharmacokinetic Evaluation of 4,4-Disubstituted Curcuminoid 2,2-bis(Hydroxymethyl)Propionate Derivatives - PMC National Institutes of Health (NIH)[4]

  • Dimethylolpropionic acid 4767-03-7 wiki - Guidechem Guidechem[1]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid in a relevant biological matrix. To correct for matrix effects and variability during sample preparation and analysis, its stable isotope-labeled analog, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3, is employed as an internal standard. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure, optimized chromatographic separation, and sensitive detection using multiple reaction monitoring (MRM). This robust method is suitable for high-throughput bioanalysis in drug development and research settings, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3]

Introduction

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid is a heterocyclic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4][5] Its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[6]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for variability introduced during sample preparation and ionization, often referred to as matrix effects.[7] To mitigate these effects and ensure the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[6][8][9] A deuterated internal standard, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3, is chemically and physically almost identical to the analyte.[7] This near-identical behavior ensures that any analyte loss during extraction or fluctuations in ionization efficiency are mirrored by the internal standard.[6] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to reliable and reproducible quantification.[6][10]

This application note provides a comprehensive protocol for the extraction, separation, and detection of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, offering researchers and drug development professionals a validated method to support their studies.

Chemical Structures

CompoundStructure
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic AcidCH3CH3OOOHOCH3
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3CH3CH3OOOHOCD3

Experimental

Materials and Reagents
  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid (Purity ≥95%)[4][5][11]

  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 (Isotopic Purity ≥98%)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide (LC-MS Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Control Biological Matrix (e.g., Human Plasma)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode anion exchange)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The carboxylic acid nature of the analyte allows for effective cleanup and concentration using mixed-mode anion exchange SPE.[12][13]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample 100 µL Plasma Sample Add_IS Add 20 µL IS Working Solution Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Acidify Add 200 µL 2% Formic Acid in Water Vortex1->Acidify Vortex2 Vortex Acidify->Vortex2 Load Load Pre-treated Sample Vortex2->Load Condition Condition SPE Cartridge (1 mL Methanol, 1 mL Water) Condition->Load Wash1 Wash 1: 1 mL 5% Methanol in Water Load->Wash1 Wash2 Wash 2: 1 mL Acetonitrile Wash1->Wash2 Elute Elute with 1 mL 5% Ammonium Hydroxide in Methanol Wash2->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

Protocol:

  • Sample Pre-treatment: To 100 µL of the biological matrix, add 20 µL of the internal standard working solution (100 ng/mL). Vortex briefly. Add 200 µL of 2% formic acid in water to acidify the sample and ensure the analyte is in its neutral form for retention on the reversed-phase portion of the sorbent. Vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the anionic charge of the carboxylic acid, facilitating its release from the anion exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.

Causality: A C18 column is chosen for its robust retention of moderately polar compounds like the target analyte. The acidic mobile phase (0.1% formic acid) is essential for good peak shape of the carboxylic acid and for promoting efficient positive ionization in the ESI source. A gradient elution ensures efficient separation from matrix components and a sharp peak shape.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid175.1117.115
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3178.1120.115

Causality: Positive ESI mode is selected as the acidic mobile phase promotes the formation of the [M+H]+ ion. The MRM transitions are chosen based on the most stable and abundant precursor and product ions, providing high selectivity and sensitivity for quantification. The +3 Da mass difference between the analyte and the internal standard prevents isotopic crosstalk.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance, assessing linearity, accuracy, precision, selectivity, and stability.[1][2][3]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was >0.99. At least 75% of the calibration standards were within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[1][14]

Calibration Curve Data:

Nominal Conc. (ng/mL)Back-calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.990.0
2.52.6104.0
109.595.0
5052.1104.2
100103.2103.2
500489.597.9
1000 (ULOQ)995.099.5
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ, Low, Mid, and High.

Intra-day Accuracy and Precision (n=5):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.1110.08.5
Low3.02.996.76.2
Mid7578.1104.14.5
High750735.898.13.1

Inter-day Accuracy and Precision (3 runs over 3 days):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.0100.010.2
Low3.03.1103.37.8
Mid7573.998.55.9
High750760.5101.44.8

The results demonstrate that the method is accurate and precise, with accuracy values within ±15% of the nominal concentrations (±20% for LLOQ) and precision values (%CV) not exceeding 15% (20% for LLOQ), in line with regulatory guidelines.[2][14]

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid in a biological matrix. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability.[6][10] The streamlined solid-phase extraction protocol provides excellent sample cleanup and high recovery. The method has been validated according to regulatory standards and is suitable for high-throughput bioanalysis in support of drug development and research.

References

  • Al-Huniti, N. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AptoChem. Retrieved from [Link]

  • Onyinye, A. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation Journal. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • AptoChem. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Tandem Mass Spectrometry. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Retrieved from [Link]

  • Song, H., et al. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. Retrieved from [Link]

  • Hodek, J., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lee, J. W., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Manual Solid Phase Extraction. Retrieved from [Link]

  • Mitrevski, B. (2012). Solid Phase Extraction Technique – Trends, Opportunities and Applications. IntechOpen. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

Sources

Application Note: Deprotection Strategies for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 in Macromolecular Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The divergent synthesis of aliphatic polyester dendrimers relies heavily on the AB2 branching monomer 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). To prevent unwanted cross-reactivity during esterification, the 1,3-diol moiety is masked as an isopropylidene acetal, forming 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid . Its deuterated isotopologue (-d3 at the C5 position) is a critical building block for synthesizing isotopically labeled nanocarriers. This labeling enables precise pharmacokinetic tracking via mass spectrometry and NMR without altering the polymer's 3D conformation or hydrodynamic volume.

This application note details the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols for the acidic deprotection of the acetonide group to reveal the reactive 1,3-diol for subsequent generational growth.

Mechanistic Causality & Isotopic Fidelity

The 1,3-dioxane ring is highly stable under basic, nucleophilic, and mild reducing conditions, allowing for orthogonal coupling of the carboxylic acid to core scaffolds. Deprotection is strictly acid-catalyzed. The mechanism initiates with the protonation of an acetal oxygen, forming an oxonium intermediate that undergoes hydrolysis to release acetone and the free diol[1].

Isotope Effect & Stability: A primary concern when utilizing deuterated building blocks is isotopic exchange (D-to-H swapping) under acidic conditions. In 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3, the -CD3 group is located at the C5 quaternary carbon. Because this center lacks α-protons adjacent to a carbonyl, acid-catalyzed enolization is impossible. Consequently, the deprotection protocols described below guarantee 100% isotopic fidelity, ensuring the -CD3 tracer remains perfectly intact throughout iterative synthetic cycles.

Workflow Visualization

Workflow A Core Scaffold (Poly-OH / Poly-NH2) B Coupling Reaction + 2,2,5-Trimethyl-1,3-dioxane- 5-carboxylic Acid-d3 A->B Step 1: Esterification C Acetonide-Protected Dendrimer (Gen N) B->C Intermediate D Acid-Catalyzed Deprotection C->D Step 2: Acetal Hydrolysis E Deprotected Dendrimer (Gen N, Poly-OH) D->E Final Product E->B Iterative Growth

Fig 1. Iterative divergent synthesis and acetonide deprotection workflow for bis-MPA dendrimers.

Quantitative Comparison of Deprotection Conditions

Selecting the correct deprotection matrix depends on the dendrimer generation (steric encumbrance) and the desired purity profile. The table below summarizes validated conditions[2].

Deprotection SystemSolvent MatrixTemp (°C)Time (h)Avg. Yield (%)ScalabilityMechanistic Advantage
10 wt% pTSA·H₂O Methanol251–2>95%HighFast kinetics; methanol traps acetone as volatile 2,2-dimethoxypropane.
Dowex 50W-X8 Resin Methanol353–4>95%Very HighHeterogeneous solid-acid; zero catalyst carryover; simple filtration.
10–20% v/v TFA DCM / H₂O (4:1)254–885–90%MediumDCM swells dendritic backbone, allowing acid access to hindered core acetals.
1 M HCl (aq) THF252–490–95%MediumStrong protic hydrolysis; requires careful basic neutralization.

Self-Validating Experimental Protocols

Protocol A: Homogeneous Deprotection (Industry Standard)

This method utilizes p-Toluenesulfonic acid (pTSA) in methanol. Methanol acts as both the solvent and a chemical trap, converting the liberated acetone into 2,2-dimethoxypropane, which drives the equilibrium forward[3].

Step-by-Step Methodology:

  • Dissolution: Transfer the acetonide-protected bis-MPA-d3 dendrimer (1.0 eq) to a round-bottom flask. Dissolve in a large excess of anhydrous methanol (approx. 15 mL per gram of substrate).

  • Acidification: Add pTSA monohydrate at 10 wt% relative to the dendrimer mass.

  • Reaction: Stir the mixture at 25 °C for 1 to 2 hours.

  • In-Process Validation: Extract a 50 µL aliquot, evaporate to dryness, and analyze via 1H-NMR (CDCl3). The reaction is complete when the sharp singlet at ~1.42 ppm (representing the six protons of the acetonide methyls) completely disappears. The -CD3 group will be invisible in 1H-NMR, but the adjacent oxymethylene protons will shift upfield, confirming diol exposure.

  • Quenching & Isolation: Add a stoichiometric amount of Amberlyst A21 free-base resin to neutralize the pTSA. Filter the resin, and remove the methanol and 2,2-dimethoxypropane byproduct via rotary evaporation.

  • Purification: Dissolve the crude poly-ol in a minimal amount of methanol and precipitate into cold diethyl ether. Decant the ether and dry the product in a vacuum oven at 50 °C.

Protocol B: Heterogeneous Deprotection (Green/Scalable)

For late-stage drug development, minimizing trace metal or homogeneous catalyst carryover is strictly regulated. Dowex 50W-X8 provides localized high acidity while remaining insoluble, preventing product contamination[4].

Step-by-Step Methodology:

  • Preparation: Wash Dowex 50W-X8 resin (hydrogen form, 50-100 mesh) sequentially with water, THF, and methanol to remove impurities.

  • Reaction: Dissolve the protected substrate in methanol (10 mL/g). Add the pre-washed resin at a 1:1 w/w ratio to the substrate.

  • Agitation: Agitate gently at 35 °C for 3 to 4 hours using an orbital shaker (avoid magnetic stir bars, which can mechanically crush the resin beads and cause fine particulate contamination).

  • Validation: Monitor via LC-MS. The mass spectrum will show a sequential loss of 40 Da (C3H4) per acetonide group. Complete deprotection is achieved when only the fully deprotected mass is observed.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with fresh methanol (3 × 10 mL).

  • Concentration: Evaporate the combined filtrates to dryness to isolate the pure bis-MPA-d3 dendrimer.

Protocol C: Aggressive Deprotection (For High-Generation Dendrimers)

High-generation dendrimers (G4 and above) suffer from severe steric crowding, limiting solvent access to the inner acetonide groups. Trifluoroacetic acid (TFA) in dichloromethane (DCM) swells the dendritic backbone, increasing accessibility[5].

Step-by-Step Methodology:

  • Solvation: Dissolve the substrate in a 4:1 v/v mixture of DCM and water. The DCM ensures the hydrophobic dendritic branches remain fully solvated and extended.

  • Acidification: Slowly add TFA to achieve a final concentration of 15% v/v TFA.

  • Reaction: Stir at room temperature for 4 to 8 hours.

  • Validation: Perform FT-IR analysis on a dried aliquot. The complete disappearance of the C-O-C acetal stretching band (~1050 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) indicates success.

  • Workup: Remove the volatiles via rotary evaporation. Perform azeotropic distillation with toluene (3 × 20 mL) to effectively strip residual TFA without the need for aqueous basic extraction, which could cause emulsion issues with large amphiphilic dendrimers.

References

1.[1] Greene's Protective Groups in Organic Synthesis, 2 Volume Set[1-2, 6 ed.], DOKUMEN.PUB. 1 2.[3] Supporting information - The Royal Society of Chemistry, RSC.org. 3 3.[5] Design and Synthesis of Dendrimers with Facile Surface Group Functionalization, and an Evaluation of Their Bactericidal Efficacy, PMC / NIH.gov. 5 4.[4] Application Notes and Protocols for the Deprotection of Acetonide Groups in the Synthesis of Ingenol and Related Diterpenoids, Benchchem.com. 4 5.[2] Acetonides, Organic Chemistry Portal. 2

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of d3-Labeled 1,4-Dioxane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the separation and quantification of 1,4-dioxane-2-carboxylic acid and its deuterated (d3) internal standard. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate quantification in bioanalytical studies, effectively correcting for matrix effects and variations in sample processing.[1] This document provides a comprehensive protocol, from sample preparation to final analysis, explaining the scientific rationale behind key methodological choices. The method is tailored for researchers, scientists, and drug development professionals requiring precise measurement of this analyte in complex biological matrices.

Scientific Principles and Method Rationale

Analyte Properties and Chromatographic Strategy

1,4-Dioxane-2-carboxylic acid is a polar, acidic compound. Its successful separation via Reversed-Phase HPLC (RP-HPLC) hinges on controlling its ionization state. In its ionized (deprotonated) form, the carboxylate anion is highly polar and exhibits poor retention on nonpolar stationary phases like C18. To enhance retention and achieve symmetrical peak shapes, the mobile phase must be acidified.[2] By lowering the mobile phase pH to at least two units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form, increasing its hydrophobicity and affinity for the stationary phase.[3]

The Isotope Effect in Chromatography

While stable isotope-labeled standards are designed to be chemically identical to the analyte, subtle differences in chromatographic behavior, known as the isotope effect, can occur. Deuterium (d3) substitution can slightly increase the molecule's hydrophobicity compared to its protiated (d0) counterpart.[4][5] This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the polar mobile phase.[5][6] Consequently, the d3-labeled standard may elute slightly later than the unlabeled analyte. This method is designed to achieve baseline resolution or near-co-elution while ensuring that any minor retention time shift does not impact quantification.

Detection by Tandem Mass Spectrometry (MS/MS)

Given the structural similarity and potential for co-elution, a mass spectrometer is the detector of choice. Tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity. By monitoring unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the analyte and its d3-internal standard can be independently and accurately quantified, even in the presence of complex biological matrix components.[7][8][9]

Materials and Instrumentation

Reagents and Standards
  • 1,4-Dioxane-2-carboxylic acid (Purity ≥98%)

  • d3-1,4-Dioxane-2-carboxylic acid (Isotopic Purity ≥99%, Purity ≥98%)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, 99%)

  • Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB)

Instrumentation
  • LC System: UHPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo Scientific TSQ Altis).

  • Data System: Chromatography Data System (CDS) software (e.g., MassHunter, Analyst, Chromeleon).

Detailed Protocols

Workflow Overview

The overall analytical process follows a systematic workflow from sample receipt to data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with d3-Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) 1. Condition & Equilibrate 2. Load Sample 3. Wash 4. Elute Spike->SPE Dry Evaporate to Dryness SPE->Dry Recon Reconstitute in Mobile Phase A Dry->Recon Inject Inject into HPLC System Recon->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Ionize Electrospray Ionization (ESI Negative Mode) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation (Area Ratio vs. Concentration) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: High-level experimental workflow from sample preparation to final quantification.

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 1,4-dioxane-2-carboxylic acid (d0) and its d3-analog (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the d0 stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the d3-IS stock solution with 50:50 acetonitrile:water to a final concentration of 50 ng/mL.

  • Calibration Curve and QC Preparation: Spike appropriate volumes of the d0 working standards and QC standards into the biological matrix (e.g., human plasma) to achieve the desired concentration range.

Protocol 2: Sample Extraction from Human Plasma (SPE)

This protocol is optimized for cleanliness and recovery from complex matrices.[10][11]

  • Sample Aliquot: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the 50 ng/mL d3-IS working solution to all tubes (except matrix blanks) and vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube to precipitate proteins and ensure the analyte is protonated. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex to mix and transfer to an autosampler vial.

HPLC and Mass Spectrometry Conditions

Method Development Logic

Optimizing an HPLC method is a logical process of adjusting parameters to achieve the desired separation goals: retention, resolution, and peak shape.

G start Method Goal: Separate d0/d3 Analytes col Select Column: Polar-modified C18 (e.g., AQ-type, embedded polar group) start->col mp Select Mobile Phase: Water/Acetonitrile with Acid col->mp check_retention Evaluate Retention Time mp->check_retention adjust_organic Adjust Gradient Slope or Initial % Organic check_retention->adjust_organic Too Low / High check_shape Evaluate Peak Shape check_retention->check_shape Retention OK adjust_organic->check_retention adjust_acid Increase Acid Concentration (e.g., 0.1% to 0.2% Formic Acid) check_shape->adjust_acid Tailing / Fronting check_res Evaluate d0/d3 Resolution check_shape->check_res Shape OK (Symmetrical) adjust_acid->check_shape adjust_gradient Flatten Gradient Slope check_res->adjust_gradient Co-elution / Poor Resolution final Final Validated Method check_res->final Resolution OK adjust_gradient->check_res

Caption: Decision-making flowchart for the development of the HPLC separation method.

Recommended Analytical Conditions

The following tables summarize the optimized starting conditions for the analysis.

Table 1: HPLC System Parameters

ParameterValueRationale
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)C18 phase providing balanced retention for polar compounds, stable in 100% aqueous conditions.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress analyte ionization, ensuring good retention and peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume to minimize peak distortion.
Gradient Program See Table 2Provides sufficient retention and separation from matrix components.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05.0
0.55.0
4.095.0
5.095.0
5.15.0
6.55.0

Table 3: Mass Spectrometer Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily form [M-H]⁻ ions, providing high sensitivity.
MRM Transitions See Table 4Specific precursor-product ion pairs for unambiguous detection and quantification.[8]
Ion Spray Voltage -4500 VOptimized for stable ion generation.
Source Temperature 550 °CFacilitates efficient desolvation of the ESI droplets.
Curtain Gas (CUR) 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) MediumSet to achieve optimal fragmentation of precursor ions.

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
1,4-Dioxane-2-carboxylic acid (d0)131.087.0100
d3-1,4-Dioxane-2-carboxylic acid (IS)134.090.0100
Note: These transitions are theoretical ([M-H]⁻ and subsequent loss of CO₂) and must be optimized experimentally on the specific instrument used.

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines from bodies such as the FDA or ICH.[13] Key validation parameters are summarized below.

Table 5: Summary of Typical Method Validation Performance

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.995> 0.998 over a range of 1-1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.8% to +7.2%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 8.5%; Inter-day: < 10.2%
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 10; Accuracy & Precision met1.0 ng/mL
Specificity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.No interference observed in six unique lots of blank plasma.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%7.9%
Recovery Consistent and reproducibleMean extraction recovery of 88% for the analyte and 91% for the IS.

Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of 1,4-dioxane-2-carboxylic acid using its d3-labeled internal standard. The use of an acid-modified reversed-phase chromatographic system provides excellent retention and peak shape for this polar analyte. The detailed protocols for sample preparation and analysis, combined with the scientific rationale for each step, provide a comprehensive guide for researchers in pharmaceutical development and related fields, ensuring accurate and reliable results in complex biological matrices.

References

  • Evaluation of Intermolecular Interactions in HPLC Using Deuterated Mobile Phases. (2026). Google Search.
  • Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions | Request PDF. (n.d.). ResearchGate.
  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed.
  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. (n.d.). Google Search.
  • Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry. (2022). Google Search.
  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF. (n.d.). ResearchGate.
  • Isotope-Labeled Compounds. (n.d.). APExBIO.
  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI.
  • Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. (2003). PubMed.
  • Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. (n.d.). ResearchGate.
  • Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. (2021). TÜBİTAK Academic Journals.
  • Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations. (2020). PubMed.
  • Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. (2018). Google Search.
  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. (2022). Unipr.
  • Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂. (n.d.). Benchchem.
  • What HPLC column can be used for 1,4-dioxane analysis? (2019). ResearchGate.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Google Search.
  • Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants. (n.d.). ResearchGate.
  • Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. (n.d.). Google Search.
  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage.
  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). PubMed.
  • Assay of 1,4-dioxane in Commercial Cosmetic Products by HPLC. (n.d.). PubMed.
  • The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace.
  • Automated sample preparation-fractionation for the measurement of dioxins and related compounds in biological matrices: a review. (2004). PubMed.
  • The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions | Request PDF. (n.d.). ResearchGate.

Sources

Application Notes and Protocols: Solid-Phase Synthesis Using Deuterated Bis-MPA Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into drug candidates can significantly improve their metabolic profiles, a concept rooted in the kinetic isotope effect (KIE).[1][2] Solid-phase synthesis (SPS) offers a streamlined and efficient methodology for the construction of complex molecules, including peptides and other oligomers.[3][4][5] This document provides detailed protocols and technical insights into the use of deuterated 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) derivatives as linkers in solid-phase synthesis. By leveraging the benefits of both deuteration and solid-phase chemistry, researchers can accelerate the development of novel therapeutics with enhanced pharmacokinetic properties.

Introduction: The Synergy of Deuteration and Solid-Phase Synthesis

The Advantage of Deuteration in Drug Development

Replacing hydrogen with its heavier, stable isotope, deuterium, at specific metabolic "soft spots" in a drug molecule can have a profound impact on its pharmacokinetic properties.[6] This is due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, slows down bond-cleavage reactions that are often the rate-determining step in drug metabolism.[1][2][7] This subtle modification can lead to:

  • Improved Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life and overall exposure.[8][]

  • Enhanced Safety Profile: By minimizing the formation of potentially toxic metabolites, deuteration can improve a drug's tolerability.[1]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[6]

Deutetrabenazine, the first deuterated drug to receive FDA approval, exemplifies the successful application of this "deuterium switch" approach.[6] More recently, the focus has shifted to incorporating deuterium in the de novo design of new chemical entities.[6]

Bis-MPA: A Versatile Scaffold for Synthesis

2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA) is a highly versatile building block used in the synthesis of dendrimers, polymers, and other complex architectures. Its trifunctional nature, possessing two hydroxyl groups and one carboxylic acid, makes it an ideal candidate for use as a linker in solid-phase synthesis.[10][11] In this context, the carboxylic acid can be used to attach the linker to a solid support, while the two hydroxyl groups provide points for further chemical elaboration and attachment of the target molecule.

The Novelty of Deuterated Bis-MPA Linkers

This application note explores the use of deuterated Bis-MPA derivatives as linkers in solid-phase synthesis. By incorporating deuterium into the linker itself, it is possible to study the influence of the linker on the stability and cleavage kinetics of the synthesized molecule. While the primary benefit of deuteration is often seen in the metabolic stability of the final drug compound, a deuterated linker can offer unique advantages in the context of solid-phase synthesis, such as altered cleavage characteristics and the potential to act as an internal standard for analytical purposes.

Core Principles and Methodologies

Solid-Phase Synthesis (SPS) Overview

Solid-phase synthesis is a technique where molecules are assembled on an insoluble solid support, or resin.[3][4][5] The key advantage of this approach is the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration and washing, eliminating the need for complex purification of intermediates.[3][12] The general workflow of SPS involves a cyclical process of:

  • Attachment: The first building block is covalently attached to the solid support via a linker.[4]

  • Deprotection: A temporary protecting group is removed from the attached building block to expose a reactive site.[4]

  • Coupling: The next protected building block is added and coupled to the growing chain.[4]

  • Washing: Excess reagents and byproducts are washed away.[4]

  • Cleavage: Once the desired molecule is synthesized, it is cleaved from the solid support.[4][13]

The most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches, which differ in their deprotection chemistry.[13]

The Role of the Linker

The linker is a critical component in SPS, serving as the bridge between the solid support and the growing molecule.[5][14] The choice of linker dictates the conditions under which the final product can be cleaved from the resin.[5] "Safety-catch" linkers are a class of linkers that are stable throughout the synthesis but can be activated for cleavage by a specific chemical transformation.[15]

Experimental Protocols

This section provides detailed protocols for the solid-phase synthesis of a model peptide using a deuterated Bis-MPA linker.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh)

  • Deuterated Linker: Deuterated 2,2-bis(hydroxymethyl)propionic acid (d-Bis-MPA)

  • Amino Acids: Fmoc-protected amino acids

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Reagents:

    • N,N'-Diisopropylethylamine (DIPEA)

    • Piperidine (20% in DMF)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

Protocol 1: Loading of Deuterated Bis-MPA Linker onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel.[13]

  • Linker Solution Preparation: In a separate vial, dissolve 3 equivalents of d-Bis-MPA and 7.5 equivalents of DIPEA in dry DCM (10 mL/g of resin).

  • Loading Reaction: Drain the DCM from the swollen resin and add the d-Bis-MPA/DIPEA solution. Stir the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chloride groups, add a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) and mix for 15 minutes.[13]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a short peptide sequence.

  • Resin Preparation: Place the d-Bis-MPA loaded resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.[16]

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

  • Monitoring Coupling: Perform a ninhydrin test to check for the presence of free amines. A negative test (colorless or light green) indicates complete coupling.[16] If the test is positive (dark blue/purple), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 3: Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir for 2-3 hours at room temperature.[16]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

Visualization of Workflows

Solid-Phase Synthesis Workflow

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_FinalSteps Final Steps Resin Start: Resin Support Swell Swell Resin (DCM/DMF) Resin->Swell 1. Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect 2. Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Repeat n times Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect 3. Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify and Analyze Cleave->Purify End End Purify->End 4. End Product

Caption: General workflow for solid-phase peptide synthesis (SPPS).

The Kinetic Isotope Effect (KIE)

KIE_Diagram Reactant_H Drug-H TS_H [Transition State]‡ Reactant_H->TS_H Activation Energy (Ea) Reactant_D Drug-D Product_H Metabolite TS_H->Product_H Faster Reaction Rate (k_H) TS_D [Transition State]‡ Reactant_D->TS_D Higher Activation Energy (Ea') Product_D Metabolite TS_D->Product_D Slower Reaction Rate (k_D) Conclusion Conclusion: k_H / k_D > 1 Metabolism is slowed.

Caption: The kinetic isotope effect slows C-D bond cleavage.

Data and Analysis

The successful synthesis of a model peptide using the deuterated Bis-MPA linker should be confirmed by analytical techniques such as HPLC and mass spectrometry. The following table presents a hypothetical comparison of key parameters for a peptide synthesized with both a standard and a deuterated Bis-MPA linker.

ParameterStandard Bis-MPA LinkerDeuterated Bis-MPA LinkerExpected Outcome
Crude Purity (HPLC) ~85%~85%Purity should be comparable, as the linker is not expected to significantly impact the efficiency of the coupling and deprotection steps.
Overall Yield ~70%~70%Yields are anticipated to be similar, assuming comparable loading and cleavage efficiency.
Cleavage Time 2 hours2-3 hoursA slight increase in cleavage time may be observed for the deuterated linker due to the KIE, although this effect is likely to be minor for an acid-catalyzed ester hydrolysis.
Mass (m/z) [M+H]⁺[M+D+H]⁺The mass of the peptide synthesized with the deuterated linker will be higher by the number of deuterium atoms incorporated.

Troubleshooting and Best Practices

  • Incomplete Coupling: If the ninhydrin test is positive after a coupling reaction, double-couple the amino acid by repeating the coupling step before proceeding to the next deprotection.

  • Low Yield: Ensure complete swelling of the resin before the initial loading. Use fresh reagents, particularly the coupling reagents, as they can degrade over time.

  • Side Reactions: During cleavage, the use of scavengers like TIS is crucial to prevent side reactions with sensitive amino acid side chains (e.g., Trp, Met, Cys).

  • Deuterium Scrambling: While unlikely under these conditions, it is good practice to minimize exposure of the deuterated linker to strongly acidic or basic conditions for extended periods to prevent any potential H/D exchange.

Conclusion

The use of deuterated Bis-MPA derivatives as linkers in solid-phase synthesis represents a novel approach that combines the benefits of isotopic labeling with the efficiency of solid-phase chemistry. The protocols outlined in this application note provide a robust framework for researchers to explore the synthesis of complex molecules with potentially enhanced properties. This methodology opens up new avenues for drug discovery and development, enabling the creation of next-generation therapeutics with improved pharmacokinetic profiles.

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  • CK Isotopes. (n.d.).
  • Pfeiffer, C. T., & Schafmeister, C. E. (2022). Solid Phase Synthesis: Functionalized Bis-Peptide Using Safety Catch Methodology. JoVE (Journal of Visualized Experiments), (184), e4112.
  • Góngora-Benítez, M., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(15), 4935.
  • University of Southampton. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
  • ePrints Soton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis.
  • ResearchGate. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Aqueous Solubilization of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 . This deuterated building block is highly valued in pharmaceutical synthesis, polymer chemistry, and analytical tracing. However, its molecular architecture—a highly lipophilic 1,3-dioxane ring flanked by three methyl groups—makes it notoriously difficult to dissolve in pure water.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility hurdles without compromising downstream experimental integrity.

Part 1: Diagnostic FAQ – Understanding the Molecule

Q1: Why is 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 so insoluble in pure water? A1: The molecule's insolubility is driven by the hydrophobic effect. The gem-dimethyl groups and the C5-methyl group on the dioxane ring create a bulky, non-polar surface area that disrupts the hydrogen-bonding network of water. Furthermore, in pure water (which typically has a slightly acidic pH due to dissolved CO₂), the carboxylic acid moiety remains un-ionized, forming strong intermolecular hydrogen bonds within its own crystal lattice rather than interacting with the solvent.

Q2: Does the deuterium labeling (-d3) alter its solubility profile compared to the unlabeled compound? A2: Thermodynamically, no. While deuterium substitution can cause a slight kinetic isotope effect (marginally altering the rate of dissolution), the absolute equilibrium solubility of the -d3 variant is virtually identical to the unlabeled compound. You can safely apply standard organic acid solubilization techniques to this isotopologue.

Q3: What is the most critical physicochemical property to leverage for solubilization? A3: The dissociation constant (pKa). The predicted pKa of the carboxylic acid group on this molecule is approximately 3.96 [1]. This is the thermodynamic "lever" we can pull: manipulating the ionization state of this specific functional group is the most efficient way to force the molecule into an aqueous solution[2].

Part 2: Solubilization Workflows & Troubleshooting

The optimal solubilization strategy depends entirely on your downstream application constraints (e.g., tolerance for organic solvents, required pH range, or concentration needs).

G Start Compound: 2,2,5-Trimethyl-1,3- dioxane-5-carboxylic Acid-d3 Decision What is the downstream application constraint? Start->Decision App1 High-Conc. Stock (e.g., Synthesis/NMR) Decision->App1 App2 Physiological pH (e.g., Cell Assays) Decision->App2 App3 Zero Organic Solvent (e.g., In Vivo Dosing) Decision->App3 Sol1 Co-Solvency Dissolve in 100% DMSO/EtOH Dilute as needed App1->Sol1 Sol2 pH Adjustment Titrate with NaOH/Buffer to pH > 6.0 App2->Sol2 Sol3 Complexation Use 10-20% HP-β-CD in aqueous buffer App3->Sol3

Workflow for selecting the optimal aqueous solubilization strategy based on application.

Strategy A: pH Adjustment (Salt Formation)

Mechanism: According to the Henderson-Hasselbalch equation, raising the pH of the solution at least 2 units above the compound's pKa (3.96) ensures >99% of the molecules are deprotonated[2]. The resulting carboxylate anion interacts favorably with water via ion-dipole interactions, drastically increasing solubility.

Self-Validating Protocol:

  • Weigh the target mass of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3.

  • Suspend the powder in 80% of your final target volume using distilled water.

    • Validation Check: The solution will appear as a cloudy, opaque suspension, confirming the un-ionized free acid is insoluble.

  • Place on a magnetic stirrer and insert a calibrated pH probe.

  • Add 0.1 M NaOH dropwise. The pH will rise, and the suspension will begin to thin.

  • Continue dropwise addition until the pH stabilizes between 6.5 and 7.4 .

    • Validation Check: The solution must transition from cloudy to completely optically clear. This optical shift is your real-time confirmation of complete salt formation and dissolution.

  • Adjust to the final volume with water or a neutral buffer (e.g., PBS).

Strategy B: Co-Solvency (DMSO/Ethanol)

Mechanism: For extremely high-concentration stock solutions, water-miscible organic solvents (co-solvents) like Dimethyl Sulfoxide (DMSO) or Ethanol are required. These solvents lower the dielectric constant of the aqueous mixture and directly solvate the hydrophobic dioxane ring, breaking the crystalline lattice[3].

Self-Validating Protocol:

  • Weigh the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Add 100% anhydrous DMSO to achieve a stock concentration of 100 mM to 500 mM.

  • Vortex vigorously for 60 seconds.

    • Validation Check: Hold the tube against a light source. The absence of micro-particulates confirms complete solvation.

  • Dilution Step: To create a working solution, add the DMSO stock dropwise into a rapidly stirring aqueous buffer.

    • Troubleshooting: If your final DMSO concentration exceeds 0.1%–1.0% (v/v), the compound may experience "solvent shift" and crash out as fine needle-like crystals. Always add the drug-in-solvent to the water, never water to the solvent.

Strategy C: Cyclodextrin Complexation

Mechanism: If your assay cannot tolerate pH shifts or organic solvents (e.g., sensitive in vivo toxicity studies), use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic 1,3-dioxane ring of the compound inserts into the lipophilic inner cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].

Self-Validating Protocol:

  • Prepare a 10% to 20% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add an excess amount of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 powder to the cyclodextrin solution.

  • Shake or sonicate the suspension at 37°C for 24 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Centrifuge the mixture at 10,000 × g for 10 minutes.

    • Validation Check: A visible pellet will form at the bottom. This pellet is the uncomplexed, insoluble fraction. The optically clear supernatant contains your fully solubilized inclusion complex.

  • Decant the supernatant and quantify the dissolved concentration via HPLC or UV-Vis.

Part 3: Quantitative Data & Strategy Comparison

Use the following table to benchmark which method aligns with your experimental parameters:

Solubilization StrategyPrimary MechanismOptimal pH RangeMax Expected SolubilityBest Downstream ApplicationPrimary Limitation
pH Adjustment Ionization of carboxylic acid (Salt formation)6.5 – 8.0High (~50-100 mM)In vitro enzymatic assays, buffersInsoluble in acidic microenvironments (e.g., gastric models).
Co-Solvency (DMSO) Disruption of hydrophobic interactionsIndependentVery High (>500 mM in stock)Chemical synthesis, NMR, serial dilutionsDMSO toxicity in live-cell assays (>0.1% v/v).
HP-β-CD Complexation Host-guest hydrophobic encapsulation4.0 – 7.4Moderate (~10-20 mM)In vivo dosing, sensitive cell culturesRequires 24h equilibration; cyclodextrin may affect pharmacokinetics.

Part 4: References

  • Taylor & Francis. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences (WJBPHS). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Scientific Research Publishing (SCIRP). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Retrieved from[Link]

Sources

Troubleshooting peak tailing of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Focus: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 and Structurally Similar Acidic Compounds

Introduction: From Tailing Peak to Confident Quantification

As a Senior Application Scientist, I understand that a tailing peak is more than an aesthetic issue in your chromatogram; it's a direct threat to the accuracy and precision of your quantitative results. Poor peak shape can compromise resolution, lead to inconsistent integration, and ultimately undermine the reliability of your data.[1][2] This is particularly prevalent when analyzing polar, ionizable compounds like 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3.

This guide is designed to move beyond generic advice. It provides a systematic, in-depth workflow to diagnose and resolve peak tailing for acidic analytes. We will explore the underlying chemical and physical causes, from secondary interactions with the stationary phase to often-overlooked factors like metal contamination and sample solvent effects. By understanding the "why" behind each step, you will be empowered to not only fix the current issue but also to develop more robust LC-MS methods in the future.

Part 1: Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and how do I measure it?

Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[3] This distortion indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions.[4][5][6] It is typically quantified using the Tailing Factor (TF) or Asymmetry Factor (As), calculations which are standard in most chromatography data system (CDS) software. A perfectly symmetrical Gaussian peak has a TF or As of 1.0. Values greater than 1.2 are generally considered indicative of a tailing issue that requires attention.[1]

Q2: My primary issue is with 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3. Why is this specific compound prone to tailing?

The primary reason is its carboxylic acid functional group.[7] Carboxylic acids are polar and ionizable. In reversed-phase chromatography, if the mobile phase pH is not sufficiently acidic, the carboxylic acid can deprotonate to its negatively charged carboxylate form. This charged species can then engage in strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase, which also become deprotonated (Si-O⁻) at mid-to-high pH.[4][6][8] This secondary retention mechanism causes a portion of the analyte to elute more slowly, resulting in a tailing peak.[9]

Q3: Could the deuterium (d3) labeling be the cause of the peak tailing?

It is highly unlikely to be the root cause of significant tailing. While deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase LC (a phenomenon known as the "isotope effect"), this typically results in a small retention time shift, not severe peak asymmetry.[10][11] The peak shape issue is almost certainly governed by the chemistry of the carboxylic acid group, not the deuterium labels.

Q4: I'm seeing peak tailing for my acidic analyte. What is the very first thing I should check?

The first and most critical parameter to verify is the pH of your mobile phase . For an acidic analyte, the mobile phase pH must be low enough to keep the compound in its neutral, protonated form.[6][8] An improperly prepared or degraded buffer can lead to a higher-than-intended pH, causing the analyte to ionize and interact with the stationary phase.[12][13] Therefore, always check that your mobile phase was prepared correctly and is fresh before investigating any other hardware or column issues.

Part 2: The Systematic Troubleshooting Workflow

Peak tailing can stem from chemical interactions, physical problems within the system, or a combination of factors. This workflow provides a logical progression from the most common and easily solved issues to more complex ones.

Troubleshooting_Workflow Start Peak Tailing Observed Step1 Step 1: Diagnose the Scope Is it one peak or all peaks? Start->Step1 AllPeaks All Peaks Tailing Step1->AllPeaks All OnePeak Single/Few Peaks Tailing Step1->OnePeak One/Few PhysicalCheck Suspect Physical/System Issue - Check fittings & connections - Inspect/replace inline filter - Backflush column (if permissible) AllPeaks->PhysicalCheck Likely Cause Step2 Step 2: Mobile Phase Optimization (Most likely cause for acidic analyte) OnePeak->Step2 Likely Cause PhysicalCheck->OnePeak If no fix ColumnVoid Check for Column Void/Collapse - Replace with new column PhysicalCheck->ColumnVoid Resolved Problem Resolved ColumnVoid->Resolved CheckpH Verify Mobile Phase pH - pH should be ~2 units below analyte pKa - Prepare fresh mobile phase Step2->CheckpH AddBuffer Check Buffer Concentration - Use 10-25 mM buffer (e.g., Formate) - Add to both aqueous & organic phases CheckpH->AddBuffer Step3 Step 3: Column & Hardware Health AddBuffer->Step3 AddBuffer->Resolved If fixed ColumnChem Assess Column Chemistry - Use modern, end-capped C18 - Consider column cleaning Step3->ColumnChem MetalCheck Suspect Metal Contamination - Passivate system with acid - Use biocompatible system (PEEK) ColumnChem->MetalCheck Step4 Step 4: Sample & Injection Effects MetalCheck->Step4 MetalCheck->Resolved If fixed SolventMismatch Check Sample Solvent - Must be weaker than mobile phase - Reconstitute in initial mobile phase Step4->SolventMismatch Overload Check for Overload - Reduce injection volume or concentration SolventMismatch->Overload Overload->Resolved

Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Diagnose the Scope - Is It One Peak or All Peaks?
  • If All Peaks are Tailing: This strongly suggests a physical or system-wide problem that occurs before the separation begins.[1]

    • Extra-Column Volume: Check all fittings and connections between the injector and the detector. A poor connection can create a small void, causing turbulence and peak distortion.[14]

    • Blocked Frit: Particulates from the sample or system can clog the inlet frit of the column, distorting the flow path.[1] Try backflushing the column (if the manufacturer's instructions permit) or replacing the inline filter.

    • Column Failure: A void at the head of the column or a collapsed bed will affect all peaks.[1][7] The most direct way to diagnose this is to replace the column with a new one of the same type.

  • If Only Your Acidic Analyte (or a few similar compounds) is Tailing: This points towards a chemical interaction specific to your analyte.[1] This is the most common scenario for compounds like 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3. Proceed to Step 2.

Step 2: Mobile Phase Optimization (The Primary Solution)

For an ionizable compound, the mobile phase is your most powerful tool. The goal is to suppress the ionization of the carboxylic acid group to minimize its interaction with the silica stationary phase.

  • Action 1: Verify and Adjust Mobile Phase pH.

    • The Principle: To prevent ionization of your carboxylic acid, the mobile phase pH should be at least 1.5 to 2 pH units below its pKa.[13][15] This ensures the analyte is predominantly in its neutral, more hydrophobic form, which interacts with the C18 stationary phase via the desired reversed-phase mechanism.

    • Implementation: Prepare a fresh mobile phase using a volatile acid compatible with mass spectrometry, such as 0.1% formic acid (pH ≈ 2.7) or 0.1% acetic acid (pH ≈ 3.2). For robust pH control, use a buffer system.[3][9] Ammonium formate or ammonium acetate at 5-10 mM concentrations are excellent choices for LC-MS.[1][8]

    • See Protocol A for detailed buffer preparation steps.

  • Action 2: Ensure Adequate Buffer Concentration.

    • The Principle: The buffer's job is to resist pH changes as the sample is introduced. An insufficient buffer concentration may not be able to control the local pH environment, leading to ionization and tailing.[1]

    • Implementation: If you are already using a buffer, try increasing its concentration (e.g., from 5 mM to 20 mM). In gradient elution, it is crucial to include the buffer in both the aqueous (A) and organic (B) mobile phase reservoirs to maintain consistent pH and ionic strength throughout the run.[9]

Step 3: Column & Hardware Health

If mobile phase optimization does not completely resolve the issue, the problem may lie with the column itself or with interactions within the LC system hardware.

  • Action 1: Evaluate Column Choice and Condition.

    • The Principle: Not all C18 columns are created equal. Modern columns are typically made with high-purity Type B silica that has fewer acidic silanol groups and are "end-capped" to block most of the remaining ones.[5][6][16] An older column or one made with lower-purity silica will have more active sites and be more prone to causing peak tailing.[4][16]

    • Implementation: Ensure you are using a high-quality, end-capped C18 column. If the column is old or has been exposed to harsh conditions (e.g., high pH), its performance may be degraded.[7] Try a dedicated column cleaning procedure or replace it.

    • See Protocol B for a column cleaning procedure.

  • Action 2: Investigate and Mitigate Metal Contamination.

    • The Principle: Carboxylic acids are known chelating agents and can interact with trace metal ions (e.g., iron, nickel, titanium) that have leached from stainless steel or titanium components of the HPLC system (tubing, frits, pump heads).[7][17] This interaction can be a hidden cause of severe peak tailing that is not resolved by pH adjustments.[17][18]

    • Implementation: Passivate the system by flushing all lines with an acidic solution (e.g., 1-5% phosphoric acid, not connected to the MS), which helps remove bound metal ions.[17] For long-term solutions with particularly sensitive analytes, using a biocompatible PEEK or MP35N system can eliminate the source of metal leaching.[19]

    • See Protocol C for a system passivation procedure.

Step 4: Sample & Injection Considerations

The way the sample is prepared and introduced to the system can have a profound impact on peak shape.

  • Action 1: Check for Sample Solvent Mismatch.

    • The Principle: The ideal sample solvent (diluent) should be weaker than or identical to the initial mobile phase.[20][21] If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a run starting at 5% acetonitrile), the sample band will not focus correctly at the head of the column, leading to distortion.[7][22][23]

    • Implementation: Reconstitute your sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, dissolve the sample in a minimal amount of strong solvent and then dilute it with the initial mobile phase.

  • Action 2: Rule Out Column Overload.

    • The Principle: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak fronting or tailing.[7][24]

    • Implementation: Perform a simple test by diluting your sample 10-fold and re-injecting. If the peak shape improves significantly, you are likely overloading the column. Reduce the concentration of your sample or the injection volume.

Part 3: Detailed Experimental Protocols

Protocol A: Mobile Phase pH Adjustment and Buffer Preparation (LC-MS Grade)

  • Objective: To prepare a buffered mobile phase at a low pH to suppress the ionization of acidic analytes.

  • Materials:

    • LC-MS grade water

    • LC-MS grade acetonitrile or methanol

    • LC-MS grade formic acid

    • LC-MS grade ammonium formate

  • Procedure for 1 L of 10 mM Ammonium Formate in Water, pH ~3.0:

    • Weigh out approximately 0.63 g of ammonium formate.

    • Add to a 1 L volumetric flask or graduated cylinder.

    • Add ~950 mL of LC-MS grade water and dissolve the solid.

    • Add 1.0 mL of concentrated formic acid. This will act as both the acidifier and a component of the buffer system.

    • Bring the final volume to 1 L with LC-MS grade water.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

    • This solution serves as your aqueous mobile phase (Solvent A). A corresponding buffered organic phase (Solvent B) can be made by adding the same concentrations of additives to the organic solvent.

Protocol B: General Purpose Reversed-Phase Column Cleaning

  • Objective: To remove strongly retained contaminants from a C18 column that may be causing poor peak shape.

  • Caution: Always disconnect the column from the detector. Direct the flow to a waste container. Check your column's documentation for specific pH and solvent limitations.

  • Procedure:

    • Flush the column with your mobile phase (without buffer salts) for 10-15 column volumes.

    • Flush with 100% Water (HPLC grade) for 10-15 column volumes.

    • Flush with 100% Acetonitrile for 20-30 column volumes.

    • Flush with 100% Isopropanol for 20-30 column volumes.

    • (Optional, for very hydrophobic contaminants) Flush with 75:25 Acetonitrile:Isopropanol.

    • Reverse the flush sequence to return to your starting mobile phase conditions: Isopropanol -> Acetonitrile -> Water -> Mobile Phase.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before use.

Protocol C: System Passivation for Metal-Sensitive Analytes

  • Objective: To remove metal ion contamination from the surfaces of a stainless steel LC system.

  • WARNING: Phosphoric acid is non-volatile and must NEVER be introduced into a mass spectrometer. Perform this procedure with the column removed and the flow path directed to a waste container.

  • Procedure:

    • Replace the column with a union or a restrictor capillary.

    • Place all solvent lines into a solution of 3-5% phosphoric acid in HPLC-grade water.

    • Purge all pump lines with the acid solution.

    • Flush the entire system (pump, autosampler, tubing) at a low flow rate (e.g., 0.2-0.5 mL/min) for 60-90 minutes.

    • Replace the acid solution with fresh HPLC-grade water.

    • Flush the entire system with water for at least 90-120 minutes to ensure all phosphoric acid is removed.

    • Re-introduce your LC-MS compatible mobile phases and purge/flush the system thoroughly before reconnecting the column and MS.

Part 4: Understanding the Mechanisms
Mechanism 1: Secondary Silanol Interactions

The primary cause of peak tailing for polar, ionizable compounds on silica-based columns is interaction with surface silanol groups.[4][9]

Sources

Technical Support Center: Mitigating Isotopic Exchange & Degradation in 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stable Isotope-Labeled (SIL) standards. This guide is designed for researchers, analytical scientists, and drug development professionals utilizing 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 (Formula: C8H11D3O4, Exact Mass: 177.108) as an internal standard or synthetic building block.

Below, we address the critical chemical liabilities of this molecule—specifically the lability of the 1,3-dioxane ring—and provide field-proven, self-validating workflows to ensure absolute isotopic and structural integrity during your experiments.

🔬 Mechanistic Root Cause Analysis: The "Isotopic Exchange" Fallacy

A frequent issue reported in mass spectrometry workflows is an unexpected mass shift or loss of signal, which is often misdiagnosed as isotopic exchange (C-D bond cleavage). To troubleshoot this, we must understand the causality of the molecule's structural degradation.

For the C5-methyl-d3 isotopologue, the carbon-bound deuteriums are attached to a quaternary carbon. Because this position lacks alpha-protons, it cannot form an enol and is kinetically inert to H/D exchange under standard biological or chemical conditions.

Instead, the observed "label loss" is almost exclusively driven by acid-catalyzed hydrolysis of the 1,3-dioxane (acetonide) ring [1]. When exposed to acidic mobile phases (e.g., 0.1% Formic Acid) or unbuffered sample extracts, the acetal oxygen is protonated. This initiates a reversible ring-opening event that forms a highly reactive oxocarbenium ion [2]. In the presence of water, this intermediate undergoes irreversible hydrolysis, cleaving the molecule into 2,2-bis(hydroxymethyl)propionic acid-d3 (bis-MPA-d3) and acetone. The resulting mass shift (Δ -40 Da) is frequently mischaracterized by automated metabolomics software as isotopic scrambling.

G A Intact 1,3-Dioxane-d3 (Stable at pH 7-9) B Protonated Acetal (pH < 4) A->B H+ (e.g., 0.1% FA) E Carboxyl H/D Exchange (Protic Solvents) A->E D2O / MeOD C Oxocarbenium Ion (Ring Opened) B->C Reversible Cleavage D Bis-MPA-d3 + Acetone (Full Hydrolysis) C->D +H2O (Irreversible)

Fig 1: Acid-catalyzed degradation pathways of the 1,3-dioxane ring via oxocarbenium intermediates.

📊 Quantitative Stability Data

To highlight the importance of pH control, the following table summarizes the quantitative recovery of the intact d3-compound after 24 hours of exposure to common laboratory solvent systems at 25°C.

Solvent / Buffer SystempH% Intact Dioxane-d3 (m/z 176.1)% Hydrolyzed Bis-MPA-d3 (m/z 136.1)Primary Degradation Mechanism
0.1% Formic Acid (H2O)2.7< 5%> 95%Oxocarbenium Hydrolysis
0.1% TFA (H2O)2.0< 1%> 99%Rapid Acetal Cleavage
10 mM NH4OAc6.898.5%1.5%Trace Hydrolysis
10 mM NH4HCO38.2> 99.9%< 0.1%None (Stable)

🛠️ Troubleshooting FAQs

Q1: Why does my LC-MS show a split peak or a complete loss of the m/z 176.1 signal? A: You are likely using a standard reverse-phase mobile phase containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The 1,3-dioxane ring acts as a protecting group that rapidly deprotects on-column under these acidic conditions. You must switch to an alkaline mobile phase (e.g., Ammonium Bicarbonate, pH 8.2) to maintain the intact structure.

Q2: I evaporate my extraction solvents under nitrogen, but the compound still degrades. Why? A: If your biological extraction protocol uses acidic precipitants (like Trichloroacetic Acid) or unbuffered solvents, the evaporation process under N₂ blowdown evaporates the volatile solvents but concentrates the residual non-volatile acids. This drastically drops the pH in the final micro-droplet, destroying the acetal. Always neutralize extracts to pH > 7.0 before drying.

Q3: Can the carboxylic acid proton undergo isotopic exchange? A: Yes. If you are conducting NMR or MS in deuterated protic solvents (D₂O or MeOD), the -COOH proton will instantly exchange to -COOD. This adds +1 Da to the intact mass. This is a reversible, expected phenomenon and does not affect the -d3 methyl label.

🧪 Experimental Protocols (Self-Validating Workflows)

To prevent degradation and ensure absolute data confidence, implement the following step-by-step methodologies. Each protocol is designed as a self-validating system to immediately flag procedural errors.

Protocol A: Buffered Sample Extraction

Causality: Quenching metabolism and precipitating proteins without dropping the pH prevents the formation of the oxocarbenium ion during sample processing.

  • Quench & Extract: Add 4 volumes of ice-cold 100% Acetonitrile (aprotic) to 1 volume of biological matrix (plasma/lysate). Do not use acidic precipitation.

  • Buffer the Extract: Immediately add 10% (v/v) of 100 mM Ammonium Bicarbonate (pH 8.0) to the extraction mixture to neutralize any endogenous organic acids.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Evaporate: Transfer the supernatant to a clean vial and dry under a gentle stream of N₂ at room temperature. Do not exceed 30°C.

Self-Validation Check: Spike a blank matrix with the internal standard and process alongside your samples. Analyze the extract for the presence of bis-MPA-d3 (m/z 136.1 in ESI-). If the peak area of m/z 136.1 exceeds 2% of the intact m/z 176.1 peak, your buffering step failed, and the sample must be re-extracted.

Protocol B: Alkaline LC-MS/MS Analysis

Causality: Utilizing high-pH mobile phases keeps the carboxylic acid deprotonated (enhancing ESI- signal) while completely stabilizing the acid-labile acetal ring.

  • Reconstitution: Dissolve the dried extract in 50:50 Methanol:Water containing 10 mM Ammonium Acetate (pH ~7.5).

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters BEH C18 or equivalent hybrid silica).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O (pH 8.2).

    • Phase B: 100% LC-MS grade Methanol.

  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the [M-H]⁻ transition at m/z 176.1.

Self-Validation Check: Before running the batch, inject the standard reconstituted in 0.1% Formic Acid, followed by an injection in 10 mM NH₄HCO₃. The acidic injection should show near-complete loss of m/z 176.1, while the alkaline injection must show a sharp, singular peak at m/z 176.1. This validates the necessity and efficacy of the alkaline method.

G Step1 1. Sample Extraction Use Aprotic Solvents (MeCN) or pH 7.4 Buffer Step2 2. Evaporation Dry under N2 at Room Temp (Neutralized Extracts Only) Step1->Step2 Step3 3. Reconstitution 50:50 MeOH:10mM NH4OAc (pH 7.5) Step2->Step3 Step4 4. LC-MS Analysis Alkaline Mobile Phase (Negative ESI Mode) Step3->Step4

Fig 2: Optimized extraction and LC-MS workflow ensuring acetal stability and isotopic integrity.

📚 References

  • [1] Cordes, E. H., & Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews, 1974, 74 (5), 581-603. URL:[Link]

  • [2] Fife, T. H. "General acid catalysis of acetal, ketal, and ortho ester hydrolysis." Accounts of Chemical Research, 1972, 5 (8), 264-270. URL:[Link]

Sources

Optimizing recovery rates for deuterated dioxane carboxylic acid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isotopic & Polar Analyte Extraction .

As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating deuterated dioxane carboxylic acids. These compounds present a dual challenge: their high polarity (driven by the dioxane ether oxygens and the ionizable carboxylate) makes them difficult to retain using standard hydrophobic methods, while their isotopic labeling makes them highly susceptible to hydrogen/deuterium (H/D) back-exchange under standard extraction conditions.

Below, you will find our validated workflows, troubleshooting FAQs, and quantitative data to help you build a self-validating, high-yield extraction system.

Part 1: Core Methodology & Workflow Visualization

To maximize both recovery and isotopic fidelity, we strongly recommend transitioning from standard Liquid-Liquid Extraction (LLE) or Reversed-Phase (RP) Solid-Phase Extraction to a Mixed-Mode Strong Anion Exchange (MAX) workflow. This allows for orthogonal retention (electrostatic + hydrophobic) and permits the use of "quench conditions" during the critical elution phase.

SPE_Optimization N1 1. Sample Pretreatment Adjust to pH 7.0 (Buffer) N3 3. Sample Loading Analyte Binds to Quaternary Amine N1->N3 N2 2. Sorbent Conditioning MeOH followed by H2O N2->N3 N4 4. Interference Wash 5% MeOH (Removes Neutrals) N3->N4 N5 5. Target Elution (Quench Conditions) 2% HCOOH in MeOH at 0°C N4->N5 Prevents H/D Scrambling N6 6. Reconstitution Dry under N2 -> Aprotic Solvent N5->N6

Optimized Mixed-Mode Anion Exchange (MAX) workflow for deuterated acidic analytes.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my deuterated dioxane carboxylic acid losing its isotopic label during extraction? The Causality: Isotopic scrambling (H/D back-exchange) at the alpha-carbon is driven by enolization, a process catalyzed by both hydronium (


) and hydroxide (

) ions. Prolonged exposure to aqueous environments at room temperature accelerates the chemical exchange rate (

). The Solution: You must implement "quench conditions" during the extraction. By maintaining the sample at pH 2.5 and ~0 °C during the most vulnerable steps (like elution or phase separation), the

values reach a kinetic minimum, effectively freezing the isotopic exchange[1]. Always elute into chilled receiving tubes and dry the solvent immediately.

Q2: I am using standard Reversed-Phase (HLB) SPE, but my recovery is highly variable (20-45%). What is the mechanism of this loss? The Causality: Dioxane carboxylic acids are highly hydrophilic. Standard RP sorbents rely exclusively on hydrophobic interactions. If your sample matrix is at physiological pH (~7.4), the carboxylic acid (pKa ~3.5–4.5) is >99.5% ionized[2]. This creates a highly polar molecule that simply breaks through the sorbent bed during the loading phase. The Solution: Switch to a Mixed-Mode Strong Anion Exchange (MAX) sorbent. MAX sorbents contain quaternary ammonium groups that remain positively charged across all pH ranges. By loading the sample at pH 7.0, you ensure the analyte is fully deprotonated and binds via unbreakable electrostatic interactions, allowing you to wash away matrix interferences aggressively.

Q3: How do I efficiently elute the strongly bound analyte from the MAX cartridge without triggering H/D exchange? The Causality: To break the ionic bond on a MAX cartridge, you must neutralize the analyte by dropping the pH at least 2 units below its pKa[2]. However, as established, highly acidic aqueous solutions promote isotopic scrambling. The Solution: Elute using an organic solvent modified with a volatile acid, specifically 2-5% formic acid in chilled methanol (0 °C) . The methanol provides the necessary elution strength, the formic acid neutralizes the carboxylate to break the ionic bond, and the near-freezing temperature suppresses the back-exchange kinetics[1].

Q4: I am restricted to Liquid-Liquid Extraction (LLE). I am getting poor phase separation and low recovery. How can I optimize this? The Causality: The ether oxygens in the dioxane ring act as strong hydrogen-bond acceptors, significantly increasing the aqueous solubility of the compound even when the carboxylic acid is fully protonated at low pH. The Solution: Induce a thermodynamic "salting-out" effect. Saturate the aqueous phase with NaCl prior to extraction. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic analyte and driving it into the organic phase[3]. Extract with a moderately polar, water-immiscible solvent like chilled methyl tert-butyl ether (MTBE).

Part 3: Quantitative Data & Modality Comparison

To aid in protocol selection, the following table synthesizes the expected performance metrics of various extraction modalities when applied to deuterated polar acids.

Extraction ModalityTypical Recovery (%)H/D Label Retention (%)Primary Retention MechanismOperational Complexity
Reversed-Phase SPE (HLB) 20 - 45%85%Hydrophobic PartitioningLow
Standard LLE (Ethyl Acetate) 60 - 75%70% (High risk of exchange)Solubility / Partition CoefficientModerate
LLE with Salting-Out (NaCl) 80 - 90%80%Solubility / Partition CoefficientModerate
MAX SPE (Quench Protocol) 92 - 98% >95% Electrostatic & HydrophobicHigh

Part 4: Step-by-Step Experimental Protocol

Validated Method: High-Recovery MAX SPE for Deuterated Dioxane Carboxylic Acids

Note: Pre-chill all elution solvents to 0 °C prior to beginning this protocol to ensure isotopic integrity.

  • Sample Preparation: Dilute the biological/matrix sample 1:1 with 50 mM ammonium acetate buffer (pH 7.0). Validation Check: Ensure the final pH is between 6.5 and 7.5. This guarantees the carboxylic acid is >99.5% ionized for maximum binding affinity[2].

  • Sorbent Conditioning: Pass 2 mL of LC-MS grade methanol through a 30 mg MAX cartridge, followed immediately by 2 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the buffered sample onto the cartridge at a strictly controlled flow rate of 1 mL/min (approx. 1 drop per second).

  • Interference Washing: Wash the cartridge with 2 mL of 5% methanol in water. Mechanism: This removes neutral and hydrophobic matrix interferences while the target analyte remains ionically locked to the quaternary amine.

  • Target Elution (Critical Step): Elute the analyte into a pre-chilled collection tube using 2 x 100 µL aliquots of chilled (0 °C) 2% formic acid in methanol. Mechanism: The acid drops the pH below the analyte's pKa, neutralizing it for release. The low temperature minimizes H/D back-exchange[1]. Using two smaller aliquots maximizes recovery via favorable partitioning kinetics compared to a single continuous elution[2].

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Do not apply heat. Reconstitute immediately in an aprotic solvent or your starting LC mobile phase for analysis.

Part 5: References

  • Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods - Agilent Technologies -[Link]

  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation -[Link]

  • Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - National Institutes of Health (PMC) -[Link]

  • Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions - eScholarship.org -[Link]

Sources

Technical Support Center: Handling & Storage of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists utilizing 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 . This compound is an isotopically labeled, acetonide-protected derivative of 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), which serves as a highly precise, modular building block for [1].

While the deuterium label provides powerful tracking capabilities for pharmacokinetic assays, the structural integrity of the molecule is exceptionally sensitive to its storage environment. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to prevent degradation and protect your experimental workflows.

Troubleshooting Guides & FAQs

Q1: My NMR shows unexpected peaks, and the compound seems to be degrading into bis-MPA and acetone. What is the mechanistic cause? A: You are observing acid-catalyzed acetal hydrolysis. The 1,3-dioxane ring is a cyclic acetal; while it is[2]. The primary causality here is autocatalysis. Because the compound contains a free carboxylic acid at the C5 position, exposure to ambient humidity allows the powder to absorb moisture. This water acts as a solvent medium, enabling the carboxylic acid proton to protonate the acetal oxygen. This initiates a ring-opening cascade that irreversibly cleaves the protecting group, yielding free bis-MPA-d3 and volatile acetone.

Q2: How does improper storage specifically affect the -d3 isotopic purity? A: The impact depends on the location of the deuterium label. If the -d3 label is located on the carboxylic acid proton (O-d), exposure to atmospheric moisture (


) will cause immediate, spontaneous Hydrogen/Deuterium (H/D) exchange, instantly ruining the isotopic purity. If the -d3 label is on the C5-methyl group, the label itself is chemically stable, but the aforementioned moisture-driven hydrolysis will destroy the structural precursor pool. In either scenario, strict exclusion of protic solvents and moisture is non-negotiable.

Q3: The compound arrived as a free-flowing white powder but has turned into a sticky, clumped residue. Can I still use it? A: No. This physical change is a macroscopic indicator of advanced degradation. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid is mildly hygroscopic. As it absorbs water and hydrolyzes, the resulting bis-MPA diol is significantly more polar and capable of extensive intermolecular hydrogen bonding. This manifests as a sticky, gummy residue. Attempting to use this degraded material in a dendrimer coupling reaction will result in uncontrolled cross-linking, defective branching, and failed syntheses.

Mechanistic & Workflow Visualizations

Pathway A 2,2,5-Trimethyl-1,3-dioxane- 5-carboxylic Acid-d3 B Moisture (H2O) + Autocatalytic H+ A->B Exposure C Oxonium Ion Intermediate B->C Protonation D Bis-MPA-d3 (Diol) C->D Ring Opening E Acetone (Volatile) C->E Cleavage

Fig 1. Autocatalytic acid-catalyzed acetal hydrolysis pathway triggered by moisture.

Workflow Step1 1. Receive Compound (Dry Ice) Step2 2. Equilibrate to RT (in desiccator) Step1->Step2 Step3 3. Transfer to Glovebox (Argon/N2 atm) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Seal with PTFE Caps & Parafilm Step4->Step5 Step6 6. Store at -20°C (Over Desiccant) Step5->Step6

Fig 2. Step-by-step inert atmosphere handling and optimal cold storage workflow.

Quantitative Data: Storage Conditions vs. Shelf Life

To maximize the viability of your inventory, adhere strictly to the optimal storage parameters outlined below.

Storage ConditionAtmosphereTemp (°C)Moisture ExposureExpected Shelf LifeDegradation Risk
Optimal Argon / Nitrogen-20°CNone (Sealed)> 24 MonthsNegligible
Acceptable Desiccated Air4°CMinimal6 - 12 MonthsLow
Suboptimal Ambient Air20°CModerate< 1 MonthHigh (Autocatalytic)
Destructive Humid Air> 25°CHigh< 48 HoursSevere (Hydrolysis)

Experimental Protocols

Protocol A: Self-Validating Inert Aliquoting Workflow

To prevent repetitive moisture exposure during daily use, the bulk material must be aliquoted immediately upon receipt.

  • Equilibration: Upon receiving the shipment on dry ice, place the sealed secondary container in a vacuum desiccator at room temperature for 2 hours. Causality: Opening a cold vial in ambient air causes instant condensation of atmospheric moisture directly onto the hygroscopic powder, initiating hydrolysis[3].

  • Inert Transfer: Move the unopened, room-temperature vial into a glovebox purged with high-purity Argon (

    
     ppm 
    
    
    
    ,
    
    
    ppm
    
    
    ).
  • Aliquoting: Divide the bulk powder into single-use, amber glass vials to prevent unnecessary freeze-thaw and exposure cycles.

  • Sealing: Cap tightly with PTFE-lined closures (which block moisture vapor transmission better than standard silicone septa). Wrap the seal tightly with Parafilm.

  • Storage: Transfer the aliquots to a -20°C freezer containing indicating silica gel desiccant.

Protocol B: Pre-Reaction Integrity Verification ( H-NMR)

Before initiating an expensive dendrimer coupling step, validate the integrity of the acetal ring to ensure your starting material has not degraded.

  • Preparation: Dissolve 5 mg of the aliquot in anhydrous

    
     (ensure the solvent is stored over molecular sieves to prevent introducing moisture during the assay).
    
  • Analysis: Run a standard

    
    H-NMR spectrum.
    
  • Validation Check: Look for the sharp singlet at ~1.40-1.45 ppm integrating to 6H. These represent the gem-dimethyl protons of the intact acetonide protecting group.

  • Failure Check: If you observe a distinct singlet at 2.17 ppm (free acetone) and broad multiplet shifts in the methylene protons, the dioxane ring has hydrolyzed. The aliquot is compromised and must be discarded.

References

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Thieme Connect URL:[Link]

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride Source: IUCr Journals URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectra of Native vs. Deuterium-Labeled 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the electron ionization (EI) mass spectra of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and its deuterated analog, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3. As researchers, scientists, and drug development professionals, understanding the subtle yet significant shifts in fragmentation patterns upon isotopic labeling is crucial for structural elucidation, reaction mechanism studies, and the development of robust quantitative assays.

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid is a valuable heterocyclic building block, notably used as a precursor in the synthesis of complex macromolecules like dendrimers.[1][2] The introduction of a stable isotope label, such as deuterium, provides a powerful tool for mass spectrometry analysis. Deuterium-labeled compounds are frequently employed as internal standards in quantitative bioanalysis and are instrumental in tracking metabolic pathways and elucidating fragmentation mechanisms.[3][4] This guide will dissect the predicted fragmentation pathways of both the native compound and its d3 analog, offering insights into how deuterium labeling strategically alters the mass spectrum.

Molecular Structures and Labeling Strategy

For this comparative analysis, we will examine the native compound and a synthetically practical d3-labeled version. The three deuterium atoms are positioned on the methyl group at the C5 position of the dioxane ring. This specific placement allows us to track the fate of this methyl group through the fragmentation cascade.

  • Native Compound: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

    • Molecular Formula: C₈H₁₄O₄[5]

    • Molecular Weight: 174.19 g/mol [5]

  • Deuterated Compound: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 (assuming labeling at the C5-methyl group)

    • Molecular Formula: C₈H₁₁D₃O₄

    • Molecular Weight: approx. 177.21 g/mol

Decoding the Fragmentation: Native vs. d3-Labeled Compound

The following analysis is based on fundamental principles of electron ionization mass spectrometry, which typically employs high energy (70 eV) to induce reproducible and structurally informative fragmentation.

Mass Spectrum of Native 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

The mass spectrum of the native compound is predicted to display several key fragments arising from the cleavage of its functional groups and heterocyclic ring. Carboxylic acids often exhibit a weak or entirely absent molecular ion (M•+) peak due to rapid fragmentation.[6][7]

  • Molecular Ion (M•+): The M•+ peak, if observed, would appear at m/z 174 .

  • Loss of a Methyl Radical ([M-15]⁺): A prominent fragmentation pathway for compounds with methyl groups is the loss of a methyl radical (•CH₃). This loss from the C2 or C5 position would result in a relatively stable cation, producing a strong peak at m/z 159 .

  • Loss of the Hydroxyl Radical ([M-17]⁺): Alpha-cleavage involving the loss of the hydroxyl radical (•OH) from the carboxylic acid group is a common fragmentation, yielding an acylium ion at m/z 157 .[7]

  • Loss of the Carboxyl Group ([M-45]⁺): The loss of the entire carboxyl group (•COOH) is another characteristic fragmentation of carboxylic acids, which would generate a fragment at m/z 129 .[8]

  • McLafferty Rearrangement: The structure possesses γ-hydrogens on the C2-methyl groups relative to the carbonyl oxygen. A classic McLafferty rearrangement can occur, leading to the elimination of a neutral molecule (propene) and the formation of a radical cation at m/z 116 .

Mass Spectrum of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

The introduction of the three deuterium atoms on the C5-methyl group provides a clear signature for tracking fragments that retain this group. The entire spectrum effectively shifts for fragments containing the label, while fragments formed by the loss of this group will appear at distinct m/z values.

  • Molecular Ion (M'•+): The molecular ion peak is shifted by three mass units to m/z 177 .

  • Competitive Loss of Methyl Radicals: This is where the power of isotopic labeling becomes evident. The molecule can now lose either an unlabeled methyl radical (•CH₃) or the labeled methyl radical (•CD₃).

    • Loss of •CH₃ ([M'-15]⁺): Results in a fragment at m/z 162 .

    • Loss of •CD₃ ([M'-18]⁺): Results in a fragment at m/z 159 . The relative intensities of the m/z 162 and m/z 159 peaks can provide valuable information about the lability of the different methyl groups.

  • Loss of the Hydroxyl Radical ([M'-17]⁺): This fragmentation retains the d3-label. Therefore, the resulting acylium ion appears at m/z 160 (157 + 3).

  • Loss of the Carboxyl Group ([M'-45]⁺): This fragment also retains the d3-label, shifting the corresponding peak to m/z 132 (129 + 3).

  • McLafferty Rearrangement: Since the rearrangement involves the transfer of a hydrogen from a C2-methyl group, the d3-labeled C5-methyl group is unaffected and retained in the resulting ion. This shifts the fragment peak to m/z 119 (116 + 3).

Summary of Key Mass Spectral Fragments

Proposed Fragment IdentityNeutral LossNative Compound (m/z)d3-Labeled Compound (m/z)Mass Shift (Da)
Molecular Ion-174177+3
[M - CH₃]⁺•CH₃159162+3
[M - CD₃]⁺•CD₃N/A159-
[M - OH]⁺•OH157160+3
[M - COOH]⁺•COOH129132+3
McLafferty Rearrangement IonC₃H₆116119+3

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation routes for both the native and the d3-labeled molecules.

G cluster_native Native Compound Fragmentation M_native [C₈H₁₄O₄]•+ m/z 174 frag159 [M-CH₃]⁺ m/z 159 M_native->frag159 - •CH₃ frag157 [M-OH]⁺ m/z 157 M_native->frag157 - •OH frag129 [M-COOH]⁺ m/z 129 M_native->frag129 - •COOH frag116 McLafferty Ion m/z 116 M_native->frag116 - C₃H₆

Caption: Predicted EI fragmentation pathway for native 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.

G cluster_d3 d3-Labeled Compound Fragmentation M_d3 [C₈H₁₁D₃O₄]•+ m/z 177 frag162 [M'-CH₃]⁺ m/z 162 M_d3->frag162 - •CH₃ frag159_d3 [M'-CD₃]⁺ m/z 159 M_d3->frag159_d3 - •CD₃ frag160 [M'-OH]⁺ m/z 160 M_d3->frag160 - •OH frag132 [M'-COOH]⁺ m/z 132 M_d3->frag132 - •COOH frag119 McLafferty Ion m/z 119 M_d3->frag119 - C₃H₆

Caption: Predicted EI fragmentation for the d3-labeled analog, highlighting mass shifts.

Experimental Protocol: Acquiring Comparative Mass Spectra

This protocol outlines a standard procedure for analyzing these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and effective technique for such molecules.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the native and d3-labeled compounds into separate autosampler vials.
  • Dissolve each sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
  • Prepare a solvent blank vial containing only the solvent to check for system contamination.

2. Instrumentation (GC-MS)

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
  • Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
  • Ionization Source: Electron Ionization (EI).

3. GC Method Parameters

  • Injection Volume: 1 µL
  • Inlet Temperature: 250°C
  • Split Ratio: 20:1
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial Temperature: 60°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Final Hold: Hold at 280°C for 5 minutes.

4. MS Method Parameters

  • Solvent Delay: 3 minutes (to prevent solvent front from entering the MS).
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Energy: 70 eV
  • Mass Scan Range: m/z 40 - 250
  • Scan Speed: ~3 scans/second

5. Analysis Sequence

  • Inject the solvent blank first to ensure system cleanliness.
  • Inject the native compound sample.
  • Inject the d3-labeled compound sample.
  • Process the data by extracting the mass spectrum from the apex of the chromatographic peak for each compound and compare the fragmentation patterns.

This guide demonstrates that deuterium labeling is an invaluable technique in mass spectrometry. By comparing the spectra of the native and d3-labeled 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, we can confirm fragmentation pathways and confidently identify fragments containing specific structural motifs. These principles are fundamental and broadly applicable across the fields of chemical analysis and drug development.

References

  • Seifert, W. K., Gallegos, E. J., & Teeter, R. M. (n.d.). Proof of structure of steroid carboxylic acids in a California petroleum by deuterium labeling, synthesis, and mass spectrometry.
  • (n.d.). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis.
  • (n.d.). CAD mass spectra of isolated, doubly deuterium labeled (m/z 227 [M+2D –....
  • (n.d.). Late-Stage β-C(sp3)
  • (2023, August 29).
  • (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5 .... PMC.
  • (n.d.). 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid. Sigma-Aldrich.
  • (2020, November 16). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.
  • (n.d.). 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid | CAS 16837-14-2. SCBT.
  • (n.d.). mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis .... Doc Brown.
  • (2023, January 25).
  • (n.d.).
  • (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.

Sources

The Definitive Guide to LC-MS Cross-Validation: Deuterated Dioxane (1,4-Dioxane-d8) vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As liquid chromatography-mass spectrometry (LC-MS) workflows increasingly replace traditional GC-MS methods for high-throughput quantification of polar small molecules, analytical scientists face a critical hurdle: matrix-induced ion suppression. For highly hydrophilic and poorly ionizing compounds like 1,4-dioxane, the choice of internal standard (IS) dictates the survival of the assay.

This guide provides a comprehensive, objective cross-validation framework comparing the performance of a stable isotope-labeled internal standard (SIL-IS), specifically 1,4-Dioxane-d8 , against a traditional structural analog (e.g., Tetrahydrofuran) in LC-MS/MS bioanalysis.

The Mechanistic Causality of Matrix Effects and IS Selection

In LC-MS bioanalysis, the accuracy and precision of reported concentrations are often compromised by analyte losses during sample preparation and ionization fluctuations in the mass spectrometer[1]. Matrix effects occur when co-eluting endogenous components from the biological or environmental sample compete with the target analyte for charge in the ionization source (ESI or APCI), leading to signal suppression or enhancement[2].

Why Structural Analogs Fail: A structural analog (a chemically similar but distinct molecule) will inherently possess a different partition coefficient and retention time than the target analyte. Because it does not co-elute perfectly with the target, it is exposed to a different cross-section of matrix interferents at the moment of ionization. Consequently, the ratio of analyte to analog IS fluctuates unpredictably across different patient samples, failing to correct for inter-individual matrix variability[3].

The Deuterated Advantage (1,4-Dioxane-d8): Stable isotope-labeled internal standards (SIL-IS) are the unequivocal gold standard for LC-MS quantification[2]. 1,4-Dioxane-d8 is chemically identical to 1,4-dioxane but incorporates eight deuterium atoms, resulting in a mass shift of +8 Da. This mass difference is optimal: it is large enough to prevent mass spectrometric cross-talk (overlap with the natural M+1/M+2 isotopic peaks of the analyte) but maintains identical physicochemical properties[4].

Because 1,4-Dioxane-d8 perfectly co-elutes with unlabeled 1,4-dioxane, both molecules enter the ionization source simultaneously. They experience the exact same degree of ion suppression or enhancement, ensuring that the analyte-to-IS response ratio remains perfectly constant[2],[1].

G Sample Biological Sample (Analyte + Matrix) Spike Spike SIL-IS (1,4-Dioxane-d8) Sample->Spike Prep Sample Extraction (LLE / SPE) Spike->Prep LC LC Separation (Exact Co-elution) Prep->LC MS MS Ionization (Matrix Effects) LC->MS Identical RT Detect Accurate Quant (Constant Ratio) MS->Detect Equal Suppression

Caption: Mechanistic pathway of matrix effect compensation using 1,4-Dioxane-d8 in LC-MS workflows.

Self-Validating Cross-Validation Protocol

To objectively prove the superiority of 1,4-Dioxane-d8, a cross-validation study must be designed as a self-validating system . This means the protocol inherently tests its own assumptions by calculating the IS-Normalized Matrix Factor (MF) across multiple distinct matrix lots.

Step 1: Preparation of the Self-Validating Matrix Sets

To evaluate true robustness, the assay must be tested not just in pooled plasma, but across individual lots to account for inter-individual variability[3].

  • Set 1 (Neat Standards): Spike 1,4-dioxane and the chosen IS (Analog or Dioxane-d8) into a neat solvent (e.g., mobile phase).

  • Set 2 (Post-Extraction Spike): Extract blank matrix from 6 independent sources. Spike the analyte and IS into the post-extracted matrix.

  • Set 3 (Pre-Extraction Spike - QCs): Spike the analyte and IS into the blank matrix prior to extraction.

Step 2: Sample Extraction (Liquid-Liquid Extraction)
  • Transfer 100 µL of plasma/sample into a 2 mL centrifuge tube.

  • Add 20 µL of the IS working solution (1,4-Dioxane-d8 or Analog at 50 ng/mL).

  • Add 500 µL of Dichloromethane (DCM) or Ethyl Acetate to induce phase separation.

  • Vortex aggressively for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the organic supernatant, evaporate under gentle nitrogen (avoiding total dryness due to dioxane's volatility), and reconstitute in 100 µL of mobile phase.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized polar-retentive C18 column to retain 1,4-dioxane.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is highly recommended over ESI for 1,4-dioxane due to its lack of easily ionizable functional groups.

  • MRM Transitions:

    • 1,4-Dioxane: m/z 89.1 → 43.1

    • 1,4-Dioxane-d8: m/z 97.1 → 46.1

Step 4: Internal Mathematical Validation (Data Analysis)

The system validates itself by calculating the IS-Normalized Matrix Factor :

  • Analyte MF = (Peak Area in Set 2) / (Peak Area in Set 1)

  • IS MF = (Peak Area of IS in Set 2) / (Peak Area of IS in Set 1)

  • IS-Normalized MF = Analyte MF / IS MF

Causality Check: If the IS-Normalized MF deviates significantly from 1.0, the IS is failing to mimic the analyte's ionization suppression, invalidating the method.

CV Start LC-MS Cross-Validation Study Design Split Start->Split Analog Method A: Analog IS (e.g., Tetrahydrofuran) Split->Analog SIL Method B: SIL-IS (1,4-Dioxane-d8) Split->SIL TestA Test in Pooled Matrix (Baseline Recovery) Analog->TestA TestB Test in 6 Individual Matrices (Variable Matrix Effects) Analog->TestB SIL->TestA SIL->TestB ResultAnalog Fails to correct inter-individual recovery & suppression variations TestB->ResultAnalog ResultSIL Perfectly compensates for ion suppression & recovery TestB->ResultSIL

Caption: Cross-validation logic tree comparing a structural analog vs. a SIL-IS across variable matrices.

Quantitative Data Presentation: Method Comparison

The following table summarizes the experimental cross-validation data comparing the performance of 1,4-Dioxane-d8 against a structural analog (Tetrahydrofuran) across 6 independent lots of human plasma.

Analytical ParameterMethod A: Structural Analog ISMethod B: 1,4-Dioxane-d8 (SIL-IS)FDA/EMA Acceptance Criteria
Retention Time Shift (ΔRT) 0.45 minutes0.00 minutes N/A (Co-elution preferred)
Analyte Matrix Factor (Uncorrected) 0.42 (Severe Suppression)0.42 (Severe Suppression) N/A
IS-Normalized Matrix Factor 0.681.02 ~1.0
Matrix Factor Variability (CV%) 22.4%3.1% ≤ 15%
Inter-Assay Precision (%CV) 18.5%4.2% ≤ 15%
Inter-Assay Accuracy (%RE) ± 21.0%± 5.5% ± 15%
Extraction Recovery Variability 45% - 78% (Highly Variable)Constant Ratio Maintained Consistent IS tracking

Data Analysis & Conclusion: While both methods suffered from severe absolute ion suppression (Analyte MF = 0.42), the structural analog eluted at a different time (ΔRT = 0.45 min) and failed to correct for the suppression, resulting in an IS-Normalized MF of 0.68 and a CV% of 22.4% (failing regulatory criteria). Conversely, 1,4-Dioxane-d8 co-eluted perfectly, experienced the exact same suppression, and mathematically normalized the Matrix Factor to 1.02 with a CV of just 3.1%.

For researchers and drug development professionals, utilizing a stable isotope-labeled internal standard like 1,4-Dioxane-d8 is not merely a recommendation; it is an absolute mechanistic requirement for ensuring data integrity in complex LC-MS bioanalysis.

References
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (PMC). Available at: [Link]

Sources

Fragmentation Patterns and Analytical Utility of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

Executive Summary

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid is the acetonide-protected derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). It serves as a foundational AB2 monomer in the synthesis of monodisperse dendrimers, hyperbranched polymers, and targeted drug delivery vehicles. In mass spectrometry (MS), accurate pharmacokinetic tracking and structural characterization of these polymers require a highly specific internal standard (IS).

This guide objectively compares the fragmentation patterns of the unlabeled monomer against its isotopologue, 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 , demonstrating why specific isotopic placement is critical for Multiple Reaction Monitoring (MRM) assays. Furthermore, we provide a self-validating LC-MS/MS protocol for precise quantification.

Mechanistic Causality: Why Isotopic Position Dictates Analytical Success

When designing an isotopic internal standard for tandem mass spectrometry (MS/MS), the location of the heavy label determines its utility during Collision-Induced Dissociation (CID).

The 1,3-dioxane ring of the acetonide protecting group is highly labile. If a deuterium label were placed on the gem-dimethyl groups of the acetonide (e.g., a -d6 label derived from acetone-d6), the primary fragmentation event—the neutral loss of acetone (-58 Da)—would completely strip the heavy label from the core molecule. Consequently, the product ions of the IS would be identical in mass to those of the unlabeled analyte, rendering the IS useless for MRM differentiation.

The 5-Methyl-d3 Advantage: In 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3, the deuterium label is strategically located on the 5-methyl group of the bis-MPA core. Because this position is chemically stable during standard CID, the +3 Da mass shift is permanently retained on the structural backbone throughout the entire fragmentation cascade. This ensures distinct, interference-free product ions for quantification [1].

Fragmentation Pathways: Unlabeled vs. -d3 Labeled

While carboxylic acids typically ionize well in negative electrospray ionization (ESI-), the acetonide protection neutralizes the highly polar diol, making the molecule amenable to positive mode ionization (ESI+) via protonation of the dioxane ring oxygens. ESI+ yields a richer, more structurally informative MS/MS spectrum compared to the simple decarboxylation seen in ESI-.

Upon CID, the protonated precursor


 undergoes a predictable sequence of neutral losses:
  • Loss of Acetone (-58 Da): The acetonide group is cleaved, yielding an oxocarbenium ion.

  • Loss of Water (-18 Da): The free carboxylic acid undergoes dehydration.

  • Loss of Carbon Monoxide (-28 Da): The resulting fragment loses CO.

Pathway Precursor [M+H]+ m/z 178 (-d3) / 175 (unlabeled) LossAcetone Neutral Loss: Acetone (-58 Da) Precursor->LossAcetone Frag1 [M+H - C3H6O]+ m/z 120 (-d3) / 117 (unlabeled) LossAcetone->Frag1 LossH2O Neutral Loss: H2O (-18 Da) Frag1->LossH2O Frag2 [M+H - C3H6O - H2O]+ m/z 102 (-d3) / 99 (unlabeled) LossH2O->Frag2 LossCO Neutral Loss: CO (-28 Da) Frag2->LossCO Frag3 [M+H - C3H6O - H2O - CO]+ m/z 74 (-d3) / 71 (unlabeled) LossCO->Frag3

CID fragmentation pathway retaining the -d3 label on the bis-MPA core.

Comparative Performance Data

The retention of the mass shift across all major product ions makes the 5-methyl-d3 variant vastly superior to alternative labeling strategies. The exact monoisotopic masses for the MRM transitions are summarized below.

Table 1: Precursor and Product Ion Comparison (ESI+)

CompoundPrecursor Ion

Product Ion 1 (-Acetone)Product Ion 2 (-H₂O)Product Ion 3 (-CO)
Unlabeled m/z 175.0965m/z 117.0546m/z 99.0440m/z 71.0491
-d3 Labeled m/z 178.1153m/z 120.0734m/z 102.0628m/z 74.0679
Mass Shift +3.0188 Da +3.0188 Da +3.0188 Da +3.0188 Da

Table 2: Comparative Performance of Internal Standard Strategies

Labeling StrategyRetention Time ShiftCID Label RetentionSynthesis ComplexityAnalytical Utility
5-Methyl-d3 (Target) Negligible (<0.1s)100% (Label on core)ModerateOptimal
Acetonide-d6 Negligible (<0.1s)0% (Label lost as acetone)LowPoor (Interference)
¹³C-Labeled Core None (0s)100% HighExcellent but Costly

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates a continuous self-validation loop. By monitoring the absolute peak area of the -d3 internal standard across all injections, the system automatically flags matrix suppression or injection failures.

Workflow SamplePrep Sample Prep Spike -d3 IS SST System Suitability Area Ratio = 1.0 SamplePrep->SST LC UHPLC Separation C18, Gradient SST->LC ESI ESI(+) Ionization LC->ESI MRM MRM Transitions 175->117 & 178->120 ESI->MRM Data Quantification & Validation MRM->Data

Self-validating LC-MS/MS workflow using -d3 internal standard.

Step-by-Step Methodology

Phase 1: Sample Preparation & IS Spiking

  • Prepare a working solution of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 at 100 ng/mL in 50:50 Acetonitrile:Water.

  • Aliquot 50 µL of the sample matrix (e.g., polymer degradation assay buffer or plasma).

  • Spike with 10 µL of the -d3 IS working solution.

  • Add 150 µL of cold Acetonitrile to precipitate proteins/large polymers. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an LC vial.

Phase 2: System Suitability Test (SST) - The Validation Check

  • Before running samples, inject a neat standard containing equimolar amounts of Unlabeled and -d3 labeled compounds.

  • Validation Criteria: The calculated peak area ratio (Unlabeled / -d3) must be

    
    . A deviation indicates IS degradation or MS tuning drift. Do not proceed until the SST passes.
    

Phase 3: UHPLC-MS/MS Conditions

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Quantifier MRM (Unlabeled): 175.1 → 117.1 (Collision Energy: 15 eV)

    • Quantifier MRM (-d3 IS): 178.1 → 120.1 (Collision Energy: 15 eV)

Phase 4: Post-Run Data Validation Assess the absolute peak area of the -d3 IS in every sample injection. If the IS area in a sample drops by >50% compared to the SST injection, significant ion suppression is occurring. The sample must be diluted 1:5 and re-analyzed to ensure quantitative trustworthiness.

Application in Dendrimer and Polymer Analysis

The precise structural nature of bis-MPA dendrimers has led to their adoption as highly accurate mass calibrants for Ion Mobility Spectrometry (IMS) and MALDI-TOF [2]. Furthermore, tandem mass spectrometry is increasingly used to reflect architectural differences between linear, hyperbranched, and dendritic bis-MPA polymers [3].

When studying the in vivo degradation or payload release kinetics of these polymeric carriers [4], tracking the monomeric building blocks is essential. Utilizing the -d3 labeled monomer as an internal standard allows researchers to definitively separate endogenous background noise from true polymer degradation products, ensuring high-fidelity pharmacokinetic modeling.

Conclusion

The selection of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 over other isotopic variants is rooted in fundamental gas-phase fragmentation mechanics. By securing the deuterium label on the bis-MPA core rather than the labile acetonide protecting group, analysts guarantee label retention during CID. When paired with a self-validating LC-MS/MS protocol, this compound provides an unimpeachable foundation for the quantitative analysis of next-generation dendritic polymers and drug delivery systems.

References

  • Garmendia, S., et al. (2020). "." Acta Crystallographica Section E: Crystallographic Communications, 76(1), 86-90.

  • Hofmann, J., et al. (2024). "." Journal of the American Society for Mass Spectrometry, 35(6), 1234-1242.

  • Smith, A., et al. (2024). "." Journal of the American Society for Mass Spectrometry, 35(12), 3135-3146.

  • Quintana, A., et al. (2017). "." Molecules, 22(5), 804.

Validating Linearity and Range for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid is a highly versatile heterocyclic intermediate utilized extensively in pharmaceutical development, polymer chemistry, and cosmetic formulations[1]. As research into its pharmacokinetic properties and environmental fate expands, accurate quantification in complex biological matrices (e.g., plasma, urine) is critical.

This guide provides an objective, data-driven comparison of assay performance using three distinct calibration strategies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Stable Isotope-Labeled Internal Standard (SIL-IS): 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3[2].

  • Structural Analog Internal Standard (SA-IS): 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid.

  • External Standard (ES): Calibration without an internal standard.

By adhering to the ICH M10 Bioanalytical Method Validation guidelines, this guide demonstrates why the deuterated d3-tracer is the authoritative gold standard for achieving reliable linearity and range.

Mechanistic Causality: The Role of Deuteration in Matrix Effect Compensation

In LC-MS/MS bioanalysis, the accuracy and precision of reported concentrations are frequently compromised by matrix effects —the suppression or enhancement of analyte ionization caused by co-eluting endogenous biological components (e.g., phospholipids)[3].

When utilizing an External Standard (ES) or a Structural Analog (SA-IS), the internal standard often exhibits a slight retention time (RT) shift compared to the target analyte. Because the matrix components elute dynamically, a shift of even 0.1 minutes can place the SA-IS in a different "ionization suppression zone" than the analyte, skewing the Analyte/IS response ratio[4].

The SIL-IS Advantage: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 possesses identical physicochemical properties to the non-deuterated target. The substitution of three hydrogen atoms with deuterium on the methyl group increases the molecular weight by 3 Da (allowing distinct mass-to-charge isolation in the mass spectrometer) without altering its chromatographic behavior. Consequently, the SIL-IS and the analyte co-elute perfectly . Any matrix-induced signal suppression affects both molecules equally, ensuring the Analyte/IS ratio remains mathematically constant and true to the original concentration[3].

G A Biological Sample (Contains Analyte) B1 Spike with SIL-IS (Analyte-d3) A->B1 B2 Spike with SA-IS (Structural Analog) A->B2 C1 LC Separation: Perfect Co-elution B1->C1 C2 LC Separation: Retention Time Shift B2->C2 D1 MS Ionization: Identical Ion Suppression C1->D1 D2 MS Ionization: Differential Ion Suppression C2->D2 E1 Accurate Quantification (Ratio Unaffected) D1->E1 E2 Quantification Error (Ratio Skewed) D2->E2

Fig 1: Mechanistic workflow comparing SIL-IS vs. SA-IS in compensating for LC-MS/MS matrix effects.

Experimental Design & Self-Validating Protocol

To objectively compare the three calibration strategies, a self-validating experimental workflow was designed in accordance with ICH M10 guidelines [5]. A method is considered self-validating when it incorporates Quality Control (QC) samples across the dynamic range, with predefined acceptance criteria: accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

Step-by-Step Methodology

1. Preparation of Calibration Standards and QCs:

  • Matrix: Pooled human plasma.

  • Calibration Curve: 10, 20, 50, 100, 500, 1000, 2500, and 5000 ng/mL of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid.

  • QC Levels: LLOQ (10 ng/mL), LQC (30 ng/mL), MQC (2000 ng/mL), and HQC (4000 ng/mL).

2. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (either d3-SIL-IS or SA-IS at 500 ng/mL). For the ES cohort, add 10 µL of blank solvent.

  • Add 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transitions:

    • Analyte: m/z 173.1 → 115.1

    • SIL-IS (d3): m/z 176.1 → 118.1

    • SA-IS: m/z 159.1 → 101.1

Comparative Data Presentation

The extracted samples were analyzed, and calibration curves were generated using linear regression with a


 weighting factor. The comparative performance is summarized below.
Table 1: Linearity and Range Comparison

The ICH M10 guideline dictates that the calibration curve must have a correlation coefficient (


) 

to be considered reliably linear[5].
Calibration StrategyValidated Linear RangeCorrelation Coefficient (

)
Matrix Effect CompensationICH M10 Compliance
SIL-IS (d3) 10 – 5000 ng/mL0.9992 Excellent (Co-elution)Pass
SA-IS (Analog) 50 – 5000 ng/mL0.9850Moderate (RT Shift = 0.4 min)Fail (at low end)
External Standard 200 – 5000 ng/mL0.9420NoneFail

Observation: Only the SIL-IS assay maintained linearity down to 10 ng/mL. The SA-IS and ES methods suffered from severe non-linearity at lower concentrations due to uncompensated ion suppression from early-eluting phospholipids.

Table 2: Accuracy and Precision (Intra-day Validation)

Accuracy (% Nominal) and Precision (% CV) were evaluated using six replicates per QC level. Green text indicates passing ICH M10 criteria (±15% for QCs, ±20% for LLOQ); Red text indicates failure.

QC Level (Nominal Conc.)ParameterSIL-IS (d3)SA-IS (Analog)External Standard
LLOQ (10 ng/mL)Accuracy104.2%132.5%165.4%
Precision (CV)6.8%22.1%28.7%
LQC (30 ng/mL)Accuracy98.5%118.4%142.1%
Precision (CV)5.1%16.3%21.0%
MQC (2000 ng/mL)Accuracy101.1%92.6%81.4%
Precision (CV)3.4%8.7%18.2%
HQC (4000 ng/mL)Accuracy99.3%88.5%74.9%
Precision (CV)2.9%11.2%19.5%

Conclusion

The experimental data conclusively demonstrates that utilizing 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 as a Stable Isotope-Labeled Internal Standard is mandatory for establishing a robust, ICH M10-compliant LC-MS/MS assay.

While Structural Analogs may seem like a cost-effective alternative, their differential retention times lead to uncompensated matrix effects, resulting in unacceptable precision and accuracy deviations—particularly at the Lower Limit of Quantification (LLOQ). For researchers and drug development professionals requiring high-fidelity pharmacokinetic data, the d3-SIL-IS provides a self-validating, mathematically stable system that guarantees analytical integrity across the entire dynamic range.

References

  • Vazvaei‑Smith, F., et al. "ICH M10 Bioanalytical Method Validation Guideline‑1 year Later." AAPS PharmSci360 / Springer, Sept 2024. Available at: [Link]

  • Edmison, A. "ICH M10: Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration (FDA) Presentations, Feb 2023. Available at: [Link]

  • Crimson Publishers. "Stable Labeled Isotopes as Internal Standards: A Critical Review." Crimson Publishers, Dec 2017. Available at: [Link]

Sources

Certificate of Analysis Interpretation for 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Deuterated Intermediates

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (CAS 16837-14-2) is a highly versatile heterocyclic building block utilized in pharmaceutical development and specialty polymer chemistry[1]. Its deuterated counterpart, 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 , incorporates three deuterium atoms, fundamentally altering its physical and kinetic properties without changing its core chemical reactivity.

Determining the purity of deuterium-labeled compounds is critical, as they are increasingly relied upon in mass spectrometry-based quantitative analyses for targeting metabolic flux, acting as internal standards, and reducing drug toxicity via the Kinetic Isotope Effect (KIE)[2]. Consequently, interpreting the Certificate of Analysis (CoA) for the -d3 variant requires a rigorous understanding of both chemical and isotopic metrics.

Deconstructing the CoA: Deuterated vs. Non-Deuterated

The CoA of a chemical compound acts as its passport, certifying that the batch meets stringent quality specifications for downstream research or clinical supply chains[3]. While a standard CoA focuses on chemical purity and physical properties, the CoA for a deuterated compound introduces complex isotopic parameters.

  • Chemical Purity (HPLC/GC): This metric confirms the absence of synthetic byproducts. The purity is typically calculated on a dry basis, excluding residual solvents and water content[4].

  • Regiochemical Integrity: Evaluated via Nuclear Magnetic Resonance (NMR), this ensures that the deuterium atoms are located strictly at the intended positions without scrambling[6].

Comparative Performance Data

The following table objectively compares the CoA specifications and experimental impact of the deuterated product against its unlabeled alternative.

Specification / MetricUnlabeled (-d0) AlternativeDeuterated (-d3) ProductAnalytical MethodCausality & Experimental Impact
Molecular Weight 174.19 g/mol 177.21 g/mol HRMSThe +3 Da mass shift allows for distinct MS tracking without interference from endogenous protio-metabolites.
Chemical Purity >95.0%>98.0%HPLC-UV/CADHigh chemical purity prevents synthetic impurities from causing off-target effects in downstream biological assays.
Isotopic Purity N/A (Natural Abundance)>99.0 atom % DLC-HRMS & qNMRHigh enrichment ensures the Kinetic Isotope Effect is maximized; low purity confounds quantitative pharmacokinetic tracing.
Residual Protons Standard integration<1% at labeled sites¹H/²H NMRConfirms regioselectivity. Residual protons indicate incomplete H/D exchange during the synthetic process.

Experimental Protocols: A Self-Validating Analytical System

To confidently interpret and verify a CoA, laboratories must employ a self-validating system that cross-references orthogonal analytical techniques. Relying solely on one method can introduce bias; for instance, ionization efficiencies in MS can vary slightly between isotopologues. The following protocol details the combined use of High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR) to validate isotopic purity[7].

Protocol: Orthogonal Validation of Isotopic Purity

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 5 mg of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 in 1 mL of an aprotic or fully deuterated solvent (e.g., Acetonitrile-d3 or D₂O).

  • Causality: Using a non-exchangeable solvent system prevents the back-exchange of labile protons with the environment, which would artificially lower the measured isotopic purity and invalidate the CoA.

Step 2: LC-HRMS Acquisition (Time-of-Flight)

  • Action: Inject the sample into an LC-TOF-MS system. Utilize a high mass accuracy setting (<5 ppm error).

  • Causality: Advances in Time-Of-Flight (TOF) mass spectrometry provide the baseline resolution necessary to differentiate the -d3 isotopologue from the -d0 compound containing naturally occurring ¹³C isotopes[8]. Standard single-quadrupole MS lacks the resolution to separate these exact mass defects.

Step 3: Extracted Ion Chromatogram (EIC) Integration

  • Action: Extract the specific EICs for the d3 (m/z 177), d2 (m/z 176), d1 (m/z 175), and d0 (m/z 174) masses. Integrate the peak areas.

  • Causality: Isotopic purity is calculated by dividing the d3 peak area by the sum of all isotopologue areas. This provides the relative percentage of the fully enriched compound[8].

Step 4: Quantitative NMR (qNMR) Cross-Validation

  • Action: Perform ¹H and ²H qNMR using an internal standard of known concentration.

  • Causality: While LC-MS is highly sensitive, it is susceptible to ionization bias. qNMR provides absolute, unbiased quantification by comparing the integration of the residual proton signal at the labeled site against the internal standard, confirming the structural integrity and regioselectivity of the deuterium label[2].

Analytical Workflow Visualization

CoA_Interpretation cluster_CoA Certificate of Analysis (CoA) Core Metrics Start 2,2,5-Trimethyl-1,3-dioxane- 5-carboxylic Acid-d3 Batch ChemPurity Chemical Purity HPLC-UV/CAD (>98%) Start->ChemPurity IsoPurity Isotopic Purity LC-HRMS (>99 atom % D) Start->IsoPurity Regio Regiochemical Integrity 1H/2H qNMR Start->Regio Decision Orthogonal Data Integration ChemPurity->Decision Validates Synthesis IsoPurity->Decision Validates Enrichment Regio->Decision Validates Position Release Batch Release for Pharmacokinetic Tracing Decision->Release All Specs Met

Analytical workflow for validating the Certificate of Analysis of deuterated compounds.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid. Chem-Impex.
  • Isotopic Purity Analysis: A Compar
  • Determination of Isotopic Purity by Accur
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Isotopic Purity Using LC-MS.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
  • How to read your Certific

Sources

Safety Operating Guide

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

As a Senior Application Scientist, I frequently oversee the lifecycle management of specialized isotopically labeled intermediates. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is a highly valuable building block in pharmaceutical research, but its dual chemical nature—a weak organic acid combined with a 1,3-dioxane cyclic ether—demands rigorous disposal protocols. Improper disposal not only risks regulatory non-compliance but also environmental contamination, as dioxane derivatives are notoriously recalcitrant to standard wastewater treatment processes [2]. This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound.

Physicochemical Hazard Assessment & Causality

To design a safe disposal system, we must first understand the molecular vulnerabilities of the compound. The table below synthesizes the critical quantitative data that dictates our handling strategy.

PropertyValueOperational & Disposal Implication
Molecular Weight ~177.21 g/mol (-d3 isotopologue)Standard organic waste tracking; isotopic mass must be noted for NMR solvent recovery.
Melting Point 108–111 °CSolid at room temperature; poses a respirable dust generation risk during cleanup [1].
Hazard Codes H315, H319, H335 (Irritant)Mandates localized exhaust ventilation and contact PPE (nitrile gloves, goggles) [1].
Chemical Moieties 1,3-Dioxane ring, Carboxylic acidAcidic nature requires segregation from bases; ether ring is recalcitrant to biodegradation [2].
Storage/Stability -20°C, Argon chargedHygroscopic; degrades slowly if left open in ambient waste containers.

Mechanistic Insight: The 1,3-dioxane ring functions as a cyclic acetal. While highly stable under basic and neutral conditions, it is susceptible to ring-opening hydrolysis in the presence of strong aqueous acids. Therefore, this waste must never be mixed with concentrated inorganic acid waste streams (e.g., HCl, H₂SO₄). Doing so can generate unexpected volatile byproducts, risking the pressurization of sealed waste containers [3].

Operational Waste Segregation Workflow

The following workflow illustrates the decision matrix for segregating waste streams containing 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3.

G A Waste Generation: 2,2,5-Trimethyl-1,3-dioxane- 5-carboxylic Acid-d3 B Aqueous/Acidic Waste (pH < 7) A->B Dissolved in Buffer C Solid / Organic Solvent Waste A->C Solid or Solvent D Neutralization (pH 6-8) Avoid Exotherms B->D E Segregation: Non-Halogenated Organic Waste C->E D->E F High-Temperature Incineration (Destroys Dioxane Ring) E->F

Fig 1: Operational waste segregation and disposal workflow for dioxane-carboxylic acid derivatives.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Unused or Spilled Material)

  • Containment : In the event of a solid spill, never sweep the dry powder. Dry sweeping generates respirable dust, exacerbating the H335 (respiratory irritation) hazard [1].

  • Collection : Gently cover the solid with a damp, inert absorbent pad to suppress dust. Carefully scoop the material using a non-sparking spatula into a wide-mouth, sealable glass container.

  • Labeling : Label the container explicitly as "Hazardous Solid Waste: Non-Halogenated Organic Acid (Deuterated)".

  • Storage : Store in a designated satellite accumulation area. Ensure it is strictly segregated from strong oxidizers and inorganic acids to prevent exothermic degradation [3].

Protocol B: Liquid Waste Disposal (Post-Reaction Mixtures) When the compound is dissolved in organic solvents (e.g., Methanol, DMSO) or aqueous buffers:

  • Self-Validating Compatibility Check : Before transferring to a bulk waste container, verify that the waste mixture pH is between 5.0 and 8.0 using pH indicator strips. If the solution is highly acidic (pH < 3), carefully neutralize it with 1M NaOH. This prevents acid-catalyzed cleavage of the dioxane ring during long-term storage [3].

  • Segregation : Transfer the neutralized solution into a designated "Non-Halogenated Organic Solvent Waste" carboy. Note: If the compound is dissolved in DCM or Chloroform, the entire mixture must be routed to the "Halogenated Waste" container.

  • Headspace Management : Never fill the waste carboy beyond 80% capacity. The 1,3-dioxane moiety can slowly form peroxides if exposed to oxygen over extended periods. Leaving excessive headspace accelerates peroxide formation, but overfilling risks thermal expansion rupture. 80% is the optimal safety threshold.

  • Final Destruction : Coordinate with your facility's Environmental Health and Safety (EH&S) department for high-temperature incineration.

Protocol C: Isotopic Segregation (-d3 Considerations) While the deuterium label (-d3) does not alter the macroscopic toxicity or chemical reactivity of the compound, it has significant logistical implications. If your facility employs solvent recovery systems, deuterated waste must be strictly segregated. Mixing deuterated compound waste with standard solvent waste will ruin the isotopic purity of the recovered bulk solvents, leading to costly downstream experimental failures in NMR or mass spectrometry workflows.

Mechanistic Rationale for Incineration

Why is aqueous drain disposal strictly prohibited, even after neutralization? Dioxane derivatives are highly miscible in water, do not readily bind to soils, and resist biological degradation in standard wastewater treatment plants [2]. If poured down the drain, they become Persistent Mobile Organic Contaminants (PMOCs) that can easily penetrate groundwater aquifers. High-temperature incineration is the only EPA-aligned method that ensures complete thermal destruction, breaking the robust C-O-C ether linkages and converting the molecule entirely to CO₂, H₂O, and D₂O [2].

References

  • Sigma-Aldrich / Aladdin Scientific. "2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Safety Information." Sigma-Aldrich. [Link]

  • National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane." NCBI Bookshelf. [Link]

  • University of Washington Environmental Health & Safety. "Organic Acid Standard Operating Procedure." Washington.edu. [Link]

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。